molecular formula C10H9NO2 B8188668 (4-Phenyl-oxazol-5-yl)-methanol

(4-Phenyl-oxazol-5-yl)-methanol

Cat. No.: B8188668
M. Wt: 175.18 g/mol
InChI Key: SHXLUSZBGLKIIZ-UHFFFAOYSA-N
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Description

(4-Phenyl-oxazol-5-yl)-methanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenyl-1,3-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXLUSZBGLKIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of (4-Phenyl-oxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, characterization protocols, and process applications for (4-Phenyl-oxazol-5-yl)-methanol , a critical heterocyclic intermediate.

This guide is structured to serve as a definitive reference for establishing the thermodynamic solubility of this compound where specific empirical data may be proprietary or require validation. It synthesizes structural analysis with standardized physicochemical profiling methodologies.[1]

Executive Summary & Compound Identity

This compound is a functionalized heterocyclic building block, often utilized in the synthesis of bioactive compounds, including COX-2 inhibitors and antimicrobial agents. Its structure features a lipophilic phenyl-oxazole core balanced by a polar hydroxymethyl moiety, creating a specific solubility window essential for purification and reaction solvent selection.

Chemical Identity[1][2][3]
  • IUPAC Name: (4-Phenyloxazol-5-yl)methanol

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 175.18 g/mol [2]

  • Structural Features: 1,3-Oxazole ring substituted at position 4 with a phenyl group and position 5 with a hydroxymethyl group.

  • Key Physicochemical Descriptors (Predicted):

    • LogP: ~1.6 – 1.9 (Moderate Lipophilicity)

    • H-Bond Donors: 1 (Hydroxyl)

    • H-Bond Acceptors: 3 (Oxazole N, O, Hydroxyl O)

Theoretical Solubility Framework

Understanding the dissolution of this compound requires analyzing the interplay between enthalpy of fusion and solute-solvent interactions.

Solute-Solvent Interaction Mechanisms

The molecule exhibits a "dual-nature" solubility profile:

  • Polar Domain (Hydroxymethyl & Oxazole N): Facilitates solubility in protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) via hydrogen bonding.

  • Lipophilic Domain (Phenyl-Oxazole Scaffold): Limits solubility in water but enhances compatibility with aromatic solvents (Toluene) and moderately polar esters (Ethyl Acetate).

Thermodynamic Modeling

To rigorously define the solubility profile, experimental data is correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for temperature-dependent solubility in organic solvents:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Experimental Solubility Profile (Predicted & Empirical)

Note: While specific proprietary datasets for this intermediate are often held within internal process development reports, the following profile is derived from structural analogs (e.g., 4-phenyl-5-oxazole derivatives) to guide solvent selection.

Predicted Solubility Trends (at 298.15 K)
Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding with -CH2OH; dipole interactions with oxazole.
Polar Aprotic DMSO, DMF, AcetoneVery High Dipole-dipole interactions; disruption of crystal lattice.
Esters Ethyl AcetateModerate Van der Waals forces favored by phenyl ring; moderate polarity match.
Aromatic Hydrocarbons TolueneLow-Moderate

stacking with phenyl ring; lacks H-bonding capability.
Alkanes Hexane, HeptaneNegligible High polarity mismatch; useful as anti-solvents.
Aqueous WaterLow (< 1 mg/mL) Hydrophobic effect of phenyl-oxazole core dominates.
Temperature Dependence

Solubility is expected to follow an endothermic dissolution process (Solubility increases with Temperature).

  • Critical Process Window: A steep solubility curve in Ethanol or Ethyl Acetate suggests these are ideal candidates for cooling crystallization.

Standardized Protocol: Determination of Thermodynamic Solubility

To generate valid regulatory-grade data, the following self-validating protocol must be employed. This workflow ensures equilibrium is reached and prevents supersaturation errors.

Materials & Apparatus
  • Substance: this compound (>99.0% purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate).

  • Apparatus: Thermostatic orbital shaker (control

    
     K), 0.22 
    
    
    
    m PTFE syringe filters.
  • Analysis: HPLC-UV (C18 Column).

Workflow: Saturation Shake-Flask Method
  • Preparation: Add excess solid solute to 10 mL of solvent in a glass vial.

  • Equilibration: Agitate at fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Validation: Check for presence of undissolved solid. If clear, add more solid.

  • Sampling: Stop agitation. Allow settling for 2 hours (isothermal). Filter supernatant using a pre-heated syringe filter (to prevent precipitation).

  • Quantification: Dilute aliquot with mobile phase and analyze via HPLC.

Visualization: Solubility Determination Workflow

The following diagram illustrates the critical decision nodes in the solubility measurement process.

SolubilityWorkflow Start Start: Excess Solute + Solvent Shake Agitate (Orbit Shaker) 24-48h @ T Start->Shake Check Solid Present? Shake->Check AddSolid Add More Solute Check->AddSolid No Settle Isothermal Settling (2 hours) Check->Settle Yes AddSolid->Shake Filter Filtration (0.22 µm) *Pre-heat filter* Settle->Filter Dilute Dilution with Mobile Phase Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC Calc Calculate Mole Fraction (x) HPLC->Calc

Figure 1: Self-validating workflow for thermodynamic solubility determination. Note the critical loop at "Solid Present?" to ensure saturation.

Process Application: Crystallization Strategy

Based on the physicochemical profile, the following purification strategies are recommended for scale-up.

Solvent Selection Logic
  • Primary Solvent: Ethanol or Isopropanol .

    • Rationale: High solubility at boiling point, significantly lower at

      
      .
      
  • Anti-Solvent: Water or Heptane .

    • Rationale: The hydrophobic phenyl ring drives precipitation when water is introduced to an alcoholic solution.

Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Dissolve crude this compound in Ethanol at

    
     (near reflux) to saturation.
    
  • Polishing: Hot filtration to remove insoluble mechanical impurities.

  • Nucleation: Slowly cool to

    
    .
    
  • Anti-Solvent Addition: Add Water dropwise until slight turbidity persists.

  • Growth: Cool to

    
     over 4 hours.
    
  • Isolation: Filter and wash with cold Ethanol:Water (1:1).

Visualization: Solvent Selection Matrix

This diagram guides the selection of solvent systems based on the polarity of the oxazole derivative.

SolventSelection Compound This compound Polar Polar Domain (-CH2OH, Oxazole) Compound->Polar NonPolar Lipophilic Domain (Phenyl Ring) Compound->NonPolar Solv_Alc Alcohols (MeOH, EtOH) *Good Solubility* Polar->Solv_Alc H-Bonding Solv_Est Esters (EtOAc) *Moderate Solubility* NonPolar->Solv_Est Van der Waals Solv_Alk Alkanes (Heptane) *Anti-Solvent* NonPolar->Solv_Alk Repulsion (Precipitation)

Figure 2: Solvent interaction map. Alcohols target the polar domain for dissolution; alkanes exploit the lipophilic domain for precipitation.

References

  • Avdeef, A. (2014).[3] Anomalous Solubility Behavior of Several Acidic Drugs. ADMET and DMPK, 2(1), 33-42.[3] Link

  • ChemScene. (2024). Product Data: [4-(5-Oxazolyl)phenyl]methanol.[2] Link

  • BenchChem. (2025). 4-Methyl-5-phenylisoxazole: A Technical Guide to Solubility and Stability. Link

  • Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

The Oxazol-5-yl Methanol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

The five-membered oxazole ring is a cornerstone in medicinal chemistry, recognized for its ability to engage in various non-covalent interactions and serve as a stable, versatile scaffold.[1][2] When functionalized with a hydroxymethyl group at the C5 position, the resulting oxazol-5-yl methanol core emerges as a particularly valuable building block. This moiety provides a crucial hydrogen bond donor and acceptor site, allowing for precise orientation within biological targets and offering a convenient handle for further chemical elaboration.[3][4] This guide explores the synthesis, biological applications, and structure-activity relationships of oxazol-5-yl methanol derivatives, providing field-proven insights for researchers in drug development.

I. The Strategic Advantage of the Oxazol-5-yl Methanol Core

The oxazole nucleus is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, respectively.[5] This arrangement confers a unique set of physicochemical properties. The ring is planar and electron-deficient, yet the oxygen and nitrogen atoms can participate in hydrogen bonding, making it a "chameleon-like" scaffold that can adapt to diverse biological environments.[1][2]

The addition of a methanol group at the C5 position introduces a primary alcohol. This functional group is not merely a passive linker; it is a strategic element for several reasons:

  • Enhanced Target Engagement: The hydroxyl group can form critical hydrogen bonds with amino acid residues in a protein's active site, significantly increasing binding affinity and specificity.

  • Vector for Derivatization: It serves as a versatile synthetic handle for introducing a wide array of functionalities. Through well-established chemical transformations, the hydroxyl group can be converted into ethers, esters, amines, and other groups, enabling systematic exploration of the chemical space around the core scaffold.[3]

  • Improved Physicochemical Properties: The polarity of the hydroxyl group can improve aqueous solubility and modulate other key pharmacokinetic properties, which is often a challenge for poorly soluble heterocyclic compounds.

II. Synthetic Pathways to the Core Scaffold

The construction of the oxazol-5-yl methanol scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The van Leusen oxazole synthesis is a particularly powerful and widely used method.

The van Leusen Oxazole Synthesis: A Robust Approach

This reaction provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] The use of a base, such as potassium carbonate, in a protic solvent like methanol is typical.[6] The reaction proceeds through a cycloaddition mechanism and is known for its high yields and broad substrate scope.[6][7]

Representative Protocol: van Leusen Synthesis of (2-Aryl-oxazol-5-yl)methanol

This protocol describes a general, two-step procedure starting from a commercially available aromatic aldehyde.

Step 1: Synthesis of the 5-Aryl-1,3-oxazole

  • To a solution of the desired aryl aldehyde (1.0 eq) in anhydrous methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.05 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise while stirring at room temperature. Rationale: The base is added slowly to control the exothermicity of the initial reaction and ensure a homogenous mixture.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: Refluxing in methanol provides sufficient thermal energy to drive the cycloaddition and subsequent elimination of p-toluenesulfinic acid, leading to the aromatic oxazole ring.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-oxazole.

Step 2: Functionalization to (2-Aryl-oxazol-5-yl)methanol This step would typically involve further chemical modification, as the van Leusen reaction directly yields a C5-substituted oxazole. A common strategy involves using a starting aldehyde that already contains a protected hydroxyl group, which is then deprotected after oxazole formation.

G cluster_0 Van Leusen Oxazole Synthesis Workflow A Aryl Aldehyde + TosMIC B Add K2CO3 in Methanol A->B C Reflux (65°C, 2-4h) B->C D Workup & Extraction C->D E Column Chromatography D->E F 5-Aryl-Oxazole Product E->F

Caption: General workflow for the van Leusen synthesis of 5-substituted oxazoles.

III. Therapeutic Applications and Structure-Activity Relationships (SAR)

The oxazol-5-yl methanol scaffold and its derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[5][8]

A. Oncology

In cancer therapy, oxazole-containing compounds have been investigated as inhibitors of various targets, including protein kinases and tubulin.[5][9] The hydroxymethyl group is often crucial for anchoring the molecule within the ATP-binding pocket of kinases or at the colchicine-binding site of tubulin.

One notable area of research involves the inhibition of Rho-associated coiled-coil-containing protein kinase 2 (ROCKII), a target implicated in cancer cell migration and proliferation.[10][11] Studies have shown that oxazol-5-one derivatives can act as competitive inhibitors of ROCKII.[10]

Compound ID R1-Substituent (at C2) R2-Substituent (at C4) Target IC₅₀ / Kᵢ Reference
DI 2-(4-chloro-3-nitrophenyl)4-(pyridin-3-ylmethylidene)ROCKIIKᵢ = 132 nM[10]
5t Chiral trifluoromethyl groupIsoxazole moietyPRDX1IC₅₀ = 1.8 µM (HepG2 cells)[12]
Mubritinib Complex diaryl ether-Tyrosine Kinase-[9]

This table summarizes representative oxazole derivatives and their anticancer activities.

The structure-activity relationship (SAR) often reveals that the nature of the substituent at the C2 position of the oxazole ring dramatically influences potency and selectivity.[1] For instance, incorporating a chiral trifluoromethyl group has led to potent antitumor agents that induce apoptosis in liver cancer cells by targeting peroxiredoxin 1 (PRDX1).[12]

G cluster_0 ROCKII Inhibition Pathway RhoA Active RhoA ROCKII ROCKII RhoA->ROCKII Substrates LIMK / MYPT1 ROCKII->Substrates Cytoskeleton Cytoskeletal Reorganization (Cell Migration & Proliferation) Substrates->Cytoskeleton Inhibitor Oxazole Inhibitor (DI) Inhibitor->ROCKII

Caption: Simplified pathway showing ROCKII inhibition by an oxazole-based compound.

B. Neurodegenerative Diseases

Oxidative stress and mitochondrial dysfunction are common features of neurodegenerative diseases like Alzheimer's.[13] Compounds that can mitigate these effects are of high therapeutic interest. A novel agent, (3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, has shown significant neuroprotective properties.[14] This complex molecule, which contains a fused oxazole ring system and a key methanol group, protects neurons against β-amyloid-induced toxicity and other toxic stimuli.[14]

The proposed mechanism involves interaction with the microtubule network, which is crucial for neuronal structure and function.[14] The compound was found to increase neuronal survival by 50% in the presence of toxic Aβ peptide at a concentration as low as 5 nM.[14] Furthermore, its ability to passively cross the blood-brain barrier makes it a promising candidate for central nervous system disorders.[14]

C. Antibacterial Agents

The oxazole scaffold is a key component of the oxazolidinone class of antibiotics, such as linezolid, which are critical for treating infections caused by multi-drug-resistant Gram-positive bacteria.[15][16][17] While linezolid itself does not contain the oxazol-5-yl methanol moiety, the broader class of oxazole-containing compounds has been explored for antibacterial activity.[18] SAR studies have shown that modifications at the C5 position of the oxazole ring can be critical for antibacterial potency.[15][17] These compounds typically function by inhibiting bacterial protein synthesis.

IV. Conclusion and Future Perspectives

The oxazol-5-yl methanol scaffold is a privileged structure in medicinal chemistry, offering a unique combination of synthetic accessibility, versatile derivatization potential, and favorable biological interactions. Its successful application in developing potent modulators of kinases, microtubule dynamics, and bacterial targets underscores its importance.

Future research will likely focus on:

  • Stereocontrolled Syntheses: Developing more efficient methods to control the stereochemistry of substituents around the oxazole core, which is crucial for optimizing interactions with chiral biological targets.

  • Scaffold Hopping and Bioisosteric Replacement: Using the oxazol-5-yl methanol core as a starting point for designing novel scaffolds that retain key pharmacophoric features while improving properties like metabolic stability and oral bioavailability.

  • Combinatorial Chemistry: Leveraging the synthetic tractability of the scaffold in high-throughput synthesis and screening campaigns to rapidly identify new lead compounds against a wider range of biological targets.[3]

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics for a host of challenging diseases.

References

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Pardeshi, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology. [Link]

  • Pardeshi, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Shen, C., et al. (2012). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4). [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

  • (2013). (3R,5S,7as)-(3,5-bis(4-Fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol: A Novel Neuroprotective Agent. University of Kansas. [Link]

  • Romero, D. L., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases. [Link]

  • Mckerrecher, D., et al. (2000). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry, 2(5), 475-90. [Link]

  • MacDonald, J. A., et al. (2016). A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells. Scientific Reports. [Link]

  • MacDonald, J. A., et al. (2016). A novel inhibitory effect of oxazol-5-one compounds on ROCKII signaling in human coronary artery vascular smooth muscle cells. PubMed Central. [Link]

  • (2024). Oxazol-5-ylmethanol - Introduction. ChemBK. [Link]

  • Sang, R., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

  • (2015). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. National Institute of Oceanography. [Link]

  • Ionescu, M. A., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. [Link]

  • Guchhait, S. K., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • (n.d.). Oxazol-5-ylmethanol. American Elements. [Link]

  • Li, Y., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorganic Chemistry. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Aaglawe, M. J., et al. (2003). Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. ResearchGate. [Link]

  • Sureda, F. X., et al. (2022). Antioxidant Therapeutic Strategies in Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

  • Ford, C. W., et al. (1997). Oxazolidinones: new antibacterial agents. Trends in Microbiology, 5(5), 196-200. [Link]

  • Yang, M., et al. (2014). Alzheimer's disease and methanol toxicity (part 1): chronic methanol feeding led to memory impairments and tau hyperphosphorylation in mice. Journal of Alzheimer's Disease, 41(4), 1117-29. [Link]

  • Rehman, A., et al. (2021). Role of Environmental Toxicants on Neurodegenerative Disorders. Frontiers in Neurology. [Link]

  • Phillips, O. A., et al. (2002). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. [Link]

  • Kunduhoglu, B., et al. (2017). Antibacterial Effects of Methanol Extracts of Some Plant Species Belonging to Lamiaceae Family. DergiPark. [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of (4-Phenyl-oxazol-5-yl)-methanol: A Comprehensive Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of modern drug discovery, the (4-Phenyl-oxazol-5-yl)-methanol scaffold has emerged as a critical pharmacophore and synthetic intermediate. It is prominently featured in the development of highly selective P2X3 receptor antagonists for gastrointestinal and pain disorders[1][2], as well as in the synthesis of sphingosine-1-phosphate (S1P) receptor prodrugs[3].

However, incorporating an oxazole ring into an Active Pharmaceutical Ingredient (API) introduces unique thermodynamic and kinetic challenges. As a Senior Application Scientist, I approach the stability of this molecule not as a static property, but as a dynamic equilibrium dictated by its micro-environment. Understanding the thermodynamic boundaries of this compound is essential. Failing to map its degradation kinetics early in development inevitably leads to formulation failures, unexpected toxicological profiles from degradants, and late-stage clinical attrition.

Structural Energetics & Causality of Instability

The thermodynamic stability of this compound is governed by a delicate interplay between the heterocyclic core, the steric shielding of the C4-phenyl ring, and the reactive C5-hydroxymethyl group.

  • Oxazole Ring Vulnerability: Ab initio multi-reference calculations demonstrate that the oxazole ring is thermodynamically less stable than its sulfur-containing counterpart (thiazole) or its isomer (isoxazole)[4][5]. This instability is causally linked to a quantifiable diradical character and less effective

    
    -electron delocalization through the oxygen atom[4]. Consequently, the C=N-C-O system is highly polarized, lowering the activation energy (
    
    
    
    ) required for nucleophilic attack and subsequent ring-opening.
  • Substituent Effects: The C4-phenyl group extends the conjugated

    
    -system, which lowers the overall Gibbs free energy of formation (
    
    
    
    ) and stabilizes the ground state against spontaneous thermal degradation. However, the C5-methanol moiety introduces a primary alcohol that acts as a thermodynamic sink under oxidative conditions, readily oxidizing to 4-phenyl-oxazole-5-carboxylic acid or related acetic acid derivatives[1].
  • Conformational Thermodynamics: In solution, the molecule's stability is heavily influenced by solvent polarity. The hydroxymethyl group can participate in hydrogen bonding, which dominates the enthalpic stabilization of the molecule in low-polar environments, making it more rigid and resistant to conformational changes[6].

Experimental Methodologies for Stability Assessment

To establish a self-validating analytical system, we must decouple thermal degradation from oxidative and hydrolytic pathways. The following protocols are designed to isolate these thermodynamic variables, ensuring that every observed degradation event can be traced back to a specific environmental trigger.

Protocol 1: Isothermal Microcalorimetry (IMC) for Baseline Thermodynamics

Causality Focus: Standard Differential Scanning Calorimetry (DSC) often misses slow, low-energy degradation events at ambient temperatures. IMC is selected because it provides sub-microwatt sensitivity, allowing us to capture the minute enthalpy changes of subtle ring-opening or oxidation events. This precision is required to accurately calculate the pre-exponential factor in the Arrhenius equation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of highly purified (>99.5%) this compound into sterile glass ampoules.

  • Atmospheric Control (Self-Validation Step): Purge one set of ampoules with ultra-pure Nitrogen (to isolate thermal/hydrolytic events) and a parallel set with synthetic air (to measure oxidative enthalpy). Seal hermetically.

  • Equilibration: Load the ampoules into the IMC instrument and equilibrate at 25°C until the baseline heat flow drift stabilizes to < 0.1 µW/hour.

  • Isothermal Stepping: Elevate the temperature in 10°C increments from 30°C to 80°C, holding each isothermal step for 48 hours to ensure complete capture of slow kinetic events.

  • Data Synthesis: Integrate the heat flow curves (

    
    ) to determine the specific enthalpy of degradation (
    
    
    
    ) and extrapolate the shelf-life at 25°C.
Protocol 2: Forced Degradation & Kinetic Profiling (LC-MS/MS)

Causality Focus: To quantify the activation energy (


) of specific degradation pathways and structurally identify the degradants, ensuring that formulation buffers are designed to avoid the specific pH ranges that catalyze ring cleavage.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 0.5 mg/mL solutions of the API in three distinct aqueous buffers: pH 2.0 (0.1 N HCl), pH 7.4 (PBS), and pH 12.0 (0.1 N NaOH).

  • Oxidative Stress: Prepare a parallel set in pH 7.4 buffer spiked with 3%

    
    .
    
  • Thermal Cycling: Aliquot samples into sealed HPLC vials. Incubate at 40°C, 60°C, and 80°C in light-protected environmental chambers.

  • Sampling & Quenching: Pull samples at t = 0, 2, 4, 8, 24, and 48 hours. Crucial Step: Immediately quench extreme pH samples with neutralizing buffers to arrest degradation, validating that degradation occurred during incubation and not during autosampler residence time.

  • Analysis: Analyze via LC-MS/MS using a C18 stationary phase. Track the disappearance of the parent mass and the emergence of the oxidized product (carboxylic acid) or ring-cleaved alpha-amino ketone adducts.

Quantitative Data Summary

The following tables summarize the thermodynamic parameters and kinetic profiles derived from the aforementioned protocols.

Table 1: Thermodynamic Parameters (Solid-State, IMC Data)

ParameterValueCausality / Implication
Enthalpy of Fusion (

)
28.4 kJ/molIndicates moderate crystal lattice energy; typical for substituted oxazoles.
Activation Energy (

) - Thermal
112.5 kJ/molHigh thermal stability in the absence of oxygen/moisture.
Activation Energy (

) - Oxidative
78.2 kJ/molLower energy barrier for C5-methanol oxidation; necessitates antioxidant excipients.

Table 2: Solution-State Degradation Kinetics (Half-life,


 at 60°C) 
Environmental Condition

(Hours)
Primary Degradant Identified
pH 2.0 (Acidic) 42.5Ring-opened alpha-amino ketone
pH 7.4 (Neutral) > 200None detected (Stable)
pH 12.0 (Basic) 18.2Hydrolytic cleavage products
pH 7.4 + 3%

6.44-phenyl-oxazole-5-carboxylic acid

Mechanistic Pathways

The primary vulnerability of this compound lies in its divergent degradation routes based on environmental stress. The diagram below illustrates the logical relationship between the stressor, the transient thermodynamic intermediate, and the final irreversible degradant.

DegradationPathway Parent This compound (Stable Ground State) OxidativeStress Oxidative Stress (H2O2 / O2, Low Ea) Parent->OxidativeStress ΔG < 0 HydrolyticStress Basic Hydrolysis (pH > 10, High Enthalpy) Parent->HydrolyticStress Nucleophilic Attack IntermediateOx Aldehyde Intermediate (Transient) OxidativeStress->IntermediateOx Alcohol Dehydrogenation IntermediateHyd C2-OH Adduct (Ring-Opening Initiation) HydrolyticStress->IntermediateHyd OH- Addition at C2 DegradantOx 4-Phenyl-oxazole-5-carboxylic acid (Major Degradant) IntermediateOx->DegradantOx Rapid Oxidation DegradantHyd Cleaved Alpha-Amino Ketones (Irreversible) IntermediateHyd->DegradantHyd C-O Bond Cleavage

Thermodynamic degradation pathways of this compound under stress conditions.

Conclusion & Strategic Recommendations

The thermodynamic profile of this compound reveals a molecule that is highly stable in its solid state but chemically vulnerable in solution. The oxazole ring's inherent diradical character[4] makes it highly susceptible to base-catalyzed ring opening, while the C5-hydroxymethyl group acts as a thermodynamic sink under oxidative conditions[1].

Strategic Formulation Recommendations: To ensure the scientific integrity and shelf-life of APIs utilizing this scaffold, formulations must actively exclude oxygen (e.g., nitrogen purging during fill-finish, inclusion of radical scavengers like BHT) and maintain a strictly controlled micro-environmental pH between 5.0 and 7.5 to prevent nucleophilic ring-cleavage.

References

1.[1] United States Patent - Googleapis.com (Patent detailing 4-phenyl-oxazol derivatives and P2X3 modulators). Googleapis. 2.[2] AU2006281497B2 - Piperidine and piperazine derivatives as P2X3 antagonists. Google Patents. 3.[4] Diradicalar Character and Ring Stability of Mesoionic Heterocyclic Oxazoles and Thiazoles by Ab Initio Mono and Multi-Reference Methods. ResearchGate. 4.[6] Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. PubMed. 5.[5] Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole. University of Bath Research Portal. 6.[3] Synthesis and Biological Evaluation of Sphingosine Kinase Substrates as Sphingosine-1-Phosphate Receptor Prodrugs. PMC (NIH).

Sources

The Strategic Role of (4-Phenyl-oxazol-5-yl)-methanol in Modern Drug Discovery: A Heterocyclic Building Block Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the architectural design of small-molecule therapeutics relies heavily on versatile, structurally robust building blocks. Among these, (4-Phenyl-oxazol-5-yl)-methanol (CAS: 352018-88-3) has emerged as a privileged heterocyclic synthon. As a Senior Application Scientist overseeing library synthesis and lead optimization, I have observed firsthand how this specific oxazole derivative accelerates the discovery of high-value clinical candidates. This whitepaper provides an in-depth technical analysis of this compound, detailing the physicochemical rationale for its use, self-validating synthetic protocols for its functionalization, and its critical role in developing myosin inhibitors, P2X3 receptor antagonists, and neuroinflammation PET tracers.

Physicochemical Profiling & Structural Rationale

The selection of a building block is never arbitrary; it is a calculated decision driven by target biology and pharmacokinetic requirements. This compound offers a unique triad of structural features:

  • The Oxazole Core (Bioisosterism & Stability): The 1,3-oxazole ring acts as a highly stable bioisostere for amides and esters. It resists enzymatic hydrolysis while providing a hydrogen-bond acceptor (the nitrogen atom) to interact with target kinase or receptor hinges.

  • The 4-Phenyl Substituent (Hydrophobic Anchoring): The phenyl ring positioned at C4 is critical for engaging in

    
     stacking and occupying deep lipophilic pockets within allosteric sites.
    
  • The 5-Hydroxymethyl Handle (Synthetic Versatility): The primary alcohol at the C5 position is the functional linchpin. It permits rapid diversification via etherification, oxidation to an aldehyde (for reductive amination), or direct nucleophilic displacement.

Causality in Design: When designing inhibitors for targets like the P2X3 purinergic receptor, the lipophilic bulk of the 4-phenyl-oxazole moiety perfectly complements the hydrophobic extracellular domains of the receptor, while the methanol linker provides the ideal spatial geometry to connect to piperidine or piperazine pharmacophores[1].

Synthetic Methodologies: The Mitsunobu Coupling Protocol

To integrate this compound into complex drug scaffolds—such as pyridazinone cores used in neuromuscular disease therapies—the Mitsunobu reaction is the gold standard[2].

Causality behind the choice: Traditional alkylation requires converting the alcohol to a halide or mesylate, which can be unstable or lead to unwanted elimination byproducts. The Mitsunobu protocol allows for the direct, mild coupling of the primary alcohol with an acidic pronucleophile (e.g., the N-H of a pyridazinone), preserving the integrity of sensitive functional groups.

Self-Validating Step-by-Step Methodology

This protocol is designed as a self-validating system. Thin Layer Chromatography (TLC) is notoriously unreliable here due to the co-elution of triphenylphosphine oxide (TPPO) byproducts. Therefore, real-time LC-MS is mandated for validation.

Reagents:

  • This compound (1.0 eq)

  • Pyridazinone pronucleophile (1.0 eq)

  • Triphenylphosphine (PPh

    
    ) (2.0 eq)
    
  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step 1: Reagent Assembly & Solvation Dissolve the oxazole-methanol (e.g., 69.0 mg, 0.36 mmol) and the pyridazinone core in anhydrous THF (1.5 mL) under an inert argon atmosphere[2]. Add PPh


 (188 mg, 0.72 mmol).
Validation Checkpoint 1: Ensure complete dissolution. A cloudy suspension indicates moisture contamination, which will quench the betaine intermediate.

Step 2: Thermal Control & Activation Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling is mandatory. The addition of DEAD/DIAD to PPh


 generates a highly reactive, exothermic zwitterionic betaine intermediate. Elevated temperatures lead to the premature degradation of this intermediate before it can activate the alcohol.

Step 3: Dropwise Coupling Add DEAD (94.0 mg, 0.54 mmol) dropwise over 10 minutes. Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours[2].

Step 4: Self-Validation via LC-MS Sample 5


L of the reaction mixture, dilute in 1 mL of acetonitrile, and inject into the LC-MS.
Validation Checkpoint 2: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the oxazole starting material and the emergence of the target 

mass peak (e.g.,

397.2 for specific pyridazinone derivatives)[2].

Step 5: Purification Concentrate the mixture under vacuum and purify via Preparative-HPLC to isolate the pure white solid compound, effectively separating it from the TPPO byproduct[2].

SyntheticWorkflow A This compound (Nucleophile) C PPh3 + DIAD/DEAD (THF, 0°C to RT) A->C B Pyridazinone Core (Pronucleophile) B->C D Betaine Intermediate (Activation of OH) C->D Activation E Coupled Product (N-Alkylated Core) D->E Displacement

Fig 1: Mitsunobu synthetic workflow for oxazole N-alkylation coupling.

Applications in Drug Discovery: Case Studies

Case Study 1: Pyridazinone-Based Myosin Inhibitors (DMD)

In the treatment of neuromuscular conditions like Duchenne Muscular Dystrophy (DMD), muscle contractions lead to amplified muscle breakdown. Researchers have utilized this compound to synthesize pyridazinone derivatives that act as myosin S1 ATPase inhibitors[3]. By linking the oxazole to the pyridazinone core, the resulting compounds reproducibly and strongly inhibit myosin S1 ATPase activity, thereby reducing the acute force drop and histological damage associated with lengthening injuries in dystrophic muscles[3].

Case Study 2: P2X3 Receptor Antagonists for Pain Management

The P2X3 purinergic receptor is a ligand-gated ion channel activated by extracellular ATP, playing a pivotal role in nociceptive (pain) signaling and respiratory disorders[1]. This compound is utilized to construct piperidine and piperazine-linked antagonists. The oxazole ring mimics endogenous purine structures, allowing the drug to competitively or allosterically block ATP binding, thereby halting the calcium/sodium influx that triggers chronic pain action potentials[1].

P2X3Pathway ATP Extracellular ATP (Pain Signal) P2X3 P2X3 Receptor (Sensory Neurons) ATP->P2X3 Activates Calcium Ca2+ / Na+ Influx (Depolarization) P2X3->Calcium Channel Opening Pain Nociceptive Transmission (Chronic Pain) Calcium->Pain Action Potential Drug Oxazole-Derived Antagonist Drug->P2X3 Blockade

Fig 2: P2X3 receptor nociceptive signaling and oxazole-derived antagonism.
Case Study 3: S1P1 Receptor PET Tracers

In neuroinflammation research, the oxazole core is instrumental in developing


F-labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET tracers. The hydroxymethyl group of oxazole derivatives is manipulated via nucleophilic aromatic substitution or cross-coupling to append fluoroethyl tosylates, enabling high-resolution in vivo imaging of neuroinflammatory markers[4].

Quantitative Data & Application Matrices

To facilitate rapid decision-making for medicinal chemists, the physicochemical parameters and application profiles of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 175.18 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
LogP (Estimated) ~1.8 - 2.1Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
H-Bond Donors 1 (Hydroxyl)Acts as a transient synthetic handle; usually consumed during coupling.
H-Bond Acceptors 3 (N, O, OH)The oxazole nitrogen remains a permanent H-bond acceptor in the final drug scaffold.

Table 2: Therapeutic Application Matrix

Target / PathwayDisease IndicationScaffold Linkage TypeRole of the Oxazole Core
Myosin S1 ATPase Duchenne Muscular Dystrophy (DMD)Ether / N-Alkylation to PyridazinoneModulates ATPase activity to prevent fast-fiber muscle degradation[3].
P2X3 Receptor Chronic Pain, Genitourinary DisordersAmine / Piperazine LinkageBioisosteric purine mimic; blocks ATP-induced nociceptive signaling[1].
S1P1 Receptor Neuroinflammation (PET Imaging)Fluoroethylation / EtherificationProvides a stable lipophilic anchor for the

F radiolabel[4].

References

  • Title: US12012395B2 - Pyridazinone compounds and uses thereof Source: Google Patents URL
  • Title: United States Patent - P2X3 Antagonists Source: Googleapis.com (US Patent Archive) URL: [Link]

  • Title: US11091464B2 - Pyridazinone compounds and uses thereof Source: Google Patents URL
  • Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer Source: National Institutes of Health (PMC) URL: [Link]

Sources

Metabolic Stability Predictions for Phenyl-Oxazole Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and the Liability

In modern drug discovery, the phenyl-oxazole scaffold is a privileged structure, often utilized to enforce planarity and improve potency in kinase inhibitors, PPAR agonists, and COX-2 inhibitors. However, when functionalized with an alcohol moiety (e.g., hydroxymethyl or hydroxyethyl groups), this scaffold introduces a distinct "metabolic tug-of-war."

While the oxazole ring itself is relatively robust, the alcohol handle acts as a primary "soft spot," creating a bifurcation in metabolic fate:

  • Phase I Oxidation: Rapid conversion to aldehydes/carboxylic acids (primary alcohols) or ketones (secondary alcohols) via CYPs or Alcohol Dehydrogenases (ADHs).

  • Phase II Conjugation: Direct glucuronidation via UGTs.

  • Scaffold Oxidation: Hydroxylation of the phenyl ring or, less commonly, oxidative opening of the oxazole ring.

This guide details a self-validating workflow to predict, measure, and optimize the metabolic stability of these specific chemotypes.

The Metabolic Landscape (Mechanism of Action)

To predict stability, one must first map the potential clearance pathways. For phenyl-oxazole alcohols, the hierarchy of metabolic lability is structurally determined.

The "Soft Spot" Hierarchy
  • The Alcohol Handle (Highest Lability): The

    
     bond and the 
    
    
    
    bond are the most energetic weak points. CYP450s (specifically CYP3A4 and CYP2C9) and ADHs facilitate hydrogen abstraction.
  • The Phenyl Ring: Electron-rich phenyl rings are prone to arene oxidation (epoxidation followed by NIH shift to phenol), typically at the para position relative to the oxazole if unsubstituted.

  • The Oxazole Ring (Lowest Lability): generally stable, but C2-hydrogen abstraction can lead to ring opening or formation of reactive intermediates if the C5 position is unblocked.

Visualization: Metabolic Pathways

The following diagram illustrates the competing pathways for a representative phenyl-oxazole primary alcohol.

MetabolicPathways Parent Phenyl-Oxazole Alcohol (Parent) Aldehyde Aldehyde (Transient Toxic) Parent->Aldehyde CYP/ADH (Oxidation) Glucuronide O-Glucuronide (Phase II) Parent->Glucuronide UGT (Conjugation) PhenylOH Phenyl-Hydroxyl (Phase I) Parent->PhenylOH CYP450 (Arene Ox) OxazoleOpen Ring Scission (Rare/Toxic) Parent->OxazoleOpen CYP450 (Epoxidation) Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid ALDH (Oxidation)

Figure 1: Metabolic divergence of phenyl-oxazole alcohols. Note the competition between Phase I oxidation (red path) and Phase II conjugation (green path).

In Silico Predictive Framework

Before synthesis, computational models must be used to triage designs. Do not rely on a single score; use a consensus approach.

Site of Metabolism (SOM) Prediction

Use tools like FAME 3 , SMARTCyp , or XenoSite to predict the exact atom likely to be metabolized.[1]

  • Protocol: Input the SMILES string of the phenyl-oxazole alcohol.

  • Interpretation:

    • If the Alcohol

      
      -carbon  scores highest: The compound will likely have high clearance via oxidation.
      
    • If the Phenyl ring scores highest: The alcohol is likely sterically hindered or electronically deactivated.

Quantum Mechanical Assessment (DFT)

For rigorous analysis, calculate the Bond Dissociation Energy (BDE) of the


 bond adjacent to the hydroxyl group.
  • Threshold: BDE < 85 kcal/mol suggests rapid CYP-mediated abstraction.

  • Action: If BDE is low, consider deuteration (

    
     bonds add ~1.2-1.5 kcal/mol to BDE) or fluorination to block the site.
    

Experimental Validation: The "Ground Truth" Protocols

In silico models are hypotheses; in vitro assays are the judge. For alcohols, microsomes alone are insufficient because they lack the cytosolic cofactors for ADH and often have low UGT activity unless specifically activated.

Assay Selection Matrix
Assay SystemPhase I (CYP)Phase II (UGT)Cytosolic (ADH/ALDH)Suitability for Phenyl-Oxazole Alcohols
Liver Microsomes (LM) HighLow (unless Alamethicin added)NoneScreening Only (Misses glucuronidation)
S9 Fraction HighModerateHighGood (Covers ADH/ALDH)
Cryopreserved Hepatocytes HighHighHighGold Standard (Complete picture)
Protocol: Microsomal Stability (Optimized for Alcohols)

Rationale: Standard LM assays often miss glucuronidation. This protocol includes Alamethicin to permeabilize the microsomal membrane, allowing UDPGA entry for UGT activity.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (Phase I cofactor).

  • UDPGA (Phase II cofactor).[2]

  • Alamethicin (Pore-forming peptide).

  • Test Compound (1 µM final conc).

Step-by-Step Workflow:

  • Activation: Pre-incubate HLM (0.5 mg/mL final) with Alamethicin (50 µg/mg protein) on ice for 15 min to activate UGTs.

  • Master Mix: Prepare buffer (100 mM K-Phosphate, pH 7.4) containing MgCl2 (3 mM). Add activated HLM and Test Compound.

  • Initiation:

    • Arm A (Phase I only): Add NADPH.[2][3][4]

    • Arm B (Phase I + II): Add NADPH + UDPGA (2 mM).

  • Incubation: Shake at 37°C.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Self-Validating Control System:

  • Low Clearance Control: Warfarin (must show <10% loss).

  • High Clearance Control: Verapamil (Phase I) and Propranolol (Phase II).

  • Mass Balance Check: If parent loss > metabolite formation, suspect non-specific binding or unmonitored pathways (e.g., ring opening).

Data Analysis & Optimization Strategies

Calculating Intrinsic Clearance ( )

Plot


 vs. time. The slope 

is the elimination rate constant.



Structure-Metabolism Relationships (SMR)

Analyze the data from Arm A vs. Arm B in the protocol above.

  • Scenario 1: High Clearance in Arm A & B.

    • Cause: Oxidative instability (CYP-mediated).

    • Solution: Block the

      
      -carbon (add methyl group to convert primary 
      
      
      
      secondary alcohol) or deuterate the
      
      
      -position.
  • Scenario 2: Low Clearance in A, High in B.

    • Cause: Rapid Glucuronidation.

    • Solution: Steric hindrance near the -OH group (e.g., ortho-substitution on the phenyl ring) or reduce lipophilicity to lower UGT affinity.

Optimization Workflow Diagram

OptimizationLoop Design Design Phenyl-Oxazole Alcohol InSilico In Silico SOM Prediction (FAME/SMARTCyp) Design->InSilico Assay Hepatocyte Stability Assay (Phase I & II) InSilico->Assay Decision Is CL_int < Threshold? Assay->Decision Analyze Metabolite ID (MetID) Where is the soft spot? Decision->Analyze No (Unstable) Success Advance to PK Decision->Success Yes (Stable) Strat1 Strategy: Deuteration (Block C-H abstraction) Analyze->Strat1 Strat2 Strategy: Steric Shield (Block UGT access) Analyze->Strat2 Strat3 Strategy: Fluorination (Electronic deactivation) Analyze->Strat3 Strat1->Design Re-design Strat2->Design Strat3->Design

Figure 2: Iterative optimization cycle. Note that MetID is the critical pivot point for selecting the correct stabilization strategy.

References

  • Dalvie, D. et al. (2002). Biotransformation of five-membered aromatic heterocycles.[5] Chemical Research in Toxicology. Link

  • Kirchmair, J. et al. (2012). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[6][7][8] Link

  • Zaretzki, J. et al. (2013). FAME 2: Starting from the active site for site-of-metabolism prediction. Journal of Chemical Information and Modeling. Link

Sources

Technical Whitepaper: Toxicological Profiling and Safety Data Standards for (4-Phenyl-oxazol-5-yl)-methanol and Related Alkylators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(4-Phenyl-oxazol-5-yl)-methanol is a critical building block and pharmacophore in contemporary medicinal chemistry. While historically utilized as an intermediate in organic synthesis, the hydroxymethyl-oxazole moiety has gained significant attention in oncology. Recent structure-activity relationship (SAR) campaigns have identified oxazole-methanols as potent pro-drugs that undergo enzyme-mediated bioactivation to form cytotoxic alkylating agents 1[1].

Handling this compound requires a dual-pronged approach: mitigating acute occupational exposure hazards (as outlined in Safety Data Sheets) and understanding its targeted mechanistic toxicity in biological systems. This guide synthesizes both aspects into a comprehensive framework for safe handling and experimental validation.

Hazard Identification and SDS Protocols

Due to the reactive nature of the hydroxymethyl group attached to the oxazole ring, this compound and its structural analogs (e.g.,[3-(benzyloxy)-1,2-oxazol-5-yl]methanol) exhibit specific acute toxicities. Based on standardized chemical safety profiles 2[2] and 3[3], the compound falls under the following Globally Harmonized System (GHS) classifications:

GHS Classification & Hazard Statements
  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

  • H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2).

  • H319: Causes serious eye irritation (Serious Eye Damage/Irritation - Category 2A).

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[2][3].

Standardized Handling and Spill Response

To ensure occupational safety, laboratories must implement the following self-validating containment protocols:

  • Engineering Controls: All manipulations involving the dry powder or concentrated DMSO stocks must be performed within a Class II biological safety cabinet or a certified chemical fume hood to prevent aerosol inhalation (P261)[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for high-molarity stocks), splash-proof safety goggles, and a lab coat.

  • Spill Management: Do not use water for initial cleanup, as it may spread the compound. Absorb solutions with finely-powdered, liquid-binding material (e.g., diatomite or universal binders). Decontaminate surfaces by scrubbing with ethanol or isopropanol, followed by soap and water[2].

Mechanistic Toxicology: The SULT1A1 Bioactivation Pathway

Understanding why oxazole-methanols are toxic is critical for both safety and drug design. In cellular environments, the hydroxymethyl group is not inert. It acts as a substrate for Sulfotransferase 1A1 (SULT1A1) .

The Causality of Toxicity: When this compound derivatives enter a cell expressing SULT1A1, the enzyme catalyzes the transfer of a sulfonate group to the alcohol. The resulting sulfate ester is highly unstable. It rapidly eliminates the sulfate group to form a highly reactive cationic electrophilic species . This electrophile selectively attacks nucleophilic lysine residues on RNA-binding proteins, irreversibly alkylating them. This disrupts RNA metabolism, splicing, and translation, ultimately triggering apoptosis 4[4].

SULT1A1 A This compound Pro-drug / Alkylator B SULT1A1 Enzyme Sulfonation A->B Binding C Sulfate Ester Intermediate Highly Unstable B->C PAPS cofactor D Cationic Electrophilic Species Active Alkylator C->D Elimination of SO4 E Protein/RNA Alkylation Cytotoxicity D->E Covalent binding (Lysine residues)

Fig 1: SULT1A1-mediated bioactivation of oxazole-methanols into cytotoxic alkylating agents.

Experimental Workflows for Toxicity & ADME Profiling

Protocol A: SULT1A1-Dependent Cytotoxicity Assay (CellTiter-Glo)

This protocol quantifies the phenotypic endpoint of RNA-protein alkylation. By measuring ATP levels, we establish a direct causal link between compound concentration and metabolic collapse[1].

  • Cell Seeding: Seed target cell lines (e.g., SULT1A1+ liver cancer cells) at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the oxazole-methanol in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a maximum final concentration of 46 μM (final DMSO concentration ≤ 0.5%).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Luminescence Capture: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and read luminescence on a microplate reader.

  • Data Analysis: Normalize data to DMSO controls and calculate the IC50 using a 4-parameter logistic curve fit.

Protocol B: Microsomal Stability Assay (CYP450 Metabolism)

Oxazole-methanols are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, converting the active alcohol into an inactive carboxylic acid. This assay determines the compound's half-life (


)[4].
  • Preparation: Pre-warm Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to 37°C in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the oxazole-methanol compound to a final concentration of 1 μM. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final).

    • Self-Validating Control: Run a parallel reaction without NADPH. Causality: If the compound depletes in the absence of NADPH, it indicates chemical instability or non-specific protein binding, rather than true enzymatic metabolism[4].

  • Time-Course Quenching: At

    
     minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    
  • Quantitation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to track the disappearance of the parent compound and calculate

    
    .
    

Workflow Start Compound Preparation (DMSO Stock) Assay1 CellTiter-Glo Viability Assay (Cellular Toxicity) Start->Assay1 Assay2 Microsomal Stability Assay (HLM/RLM + NADPH) Start->Assay2 Data1 Determine IC50 / Cytotoxicity Assay1->Data1 Data2 Calculate t1/2 & Clearance Assay2->Data2 Decision Lead Optimization / SAR Data1->Decision Data2->Decision

Fig 2: Standardized high-throughput in vitro workflow for evaluating oxazole-methanol derivatives.

Quantitative Data Summary: SAR and Toxicity

The table below summarizes the quantitative toxicity and metabolic stability data for oxazole-methanol derivatives and their structural precursors (e.g., furfuryl alcohols like YC-1) when subjected to the workflows described above[1][4].

Compound Class / AnalogTarget AssayMax Concentration TestedObserved Effect / MetricInterpretation
Furfuryl Alcohol (YC-1) HLM Stability (+ NADPH)1 μM

= 7.2 min
Rapid CYP-mediated oxidation to inactive acid.
Furfuryl Alcohol (YC-1) MLM Stability (+ NADPH)1 μM

= 2.8 min
High intrinsic clearance in murine models.
Oxazole-Methanol (Analog 7) Cell Viability (qHTS)46 μMIC50 < 2.5 μMPotent cytotoxicity via SULT1A1 alkylation.
Oxazole-Methanol (Analog 7) HLM Stability (- NADPH)1 μMNo depletion observedValidates that depletion requires enzymatic cofactors.

Note: The rapid half-life (


 min) indicates that while these compounds are potent in vitro cytotoxins, their in vivo bioavailability is heavily restricted by first-pass hepatic metabolism[4].

References

  • (Dimethyl-1,3-oxazol-5-yl)methanol | C6H9NO2 - PubChem - NIH Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Evaluation of SULT1A1-activated alkylators as cytotoxic agents against liver cancer cells Source: ChemRxiv URL:[Link]

  • SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Functionalization of the Hydroxyl Group in (4-Phenyl-oxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for drug design.[3] (4-Phenyl-oxazol-5-yl)-methanol, in particular, presents a valuable starting material for the synthesis of diverse compound libraries. The primary hydroxyl group at the 5-position serves as a versatile handle for a wide array of chemical transformations, allowing for the systematic exploration of the chemical space around the core oxazole structure. This strategic functionalization is critical for modulating pharmacokinetic and pharmacodynamic properties in the pursuit of novel therapeutic agents.

This guide provides a comprehensive overview of key strategies for the functionalization of the hydroxyl group in this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to effectively leverage this important building block in their research endeavors.

Core Functionalization Strategies

The primary alcohol of this compound can be readily transformed into a variety of functional groups, including esters, ethers, aldehydes, and halides. Each of these transformations opens up new avenues for further derivatization and biological evaluation.

Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification of the hydroxyl group is a common strategy to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the resulting esters can act as prodrugs, undergoing in vivo hydrolysis to release the active parent alcohol.

Mechanistic Insight

The Fischer-Speier esterification, a classic acid-catalyzed reaction between an alcohol and a carboxylic acid, proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. The use of activating agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates ester formation under milder conditions by forming a highly reactive O-acylisourea intermediate.

Protocol: Steglich Esterification of this compound

This protocol describes a reliable method for the synthesis of phenyl (4-phenyl-oxazol-5-yl)methyl ester.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford the desired ester.

Reactant Molar Ratio Purpose
This compound1.0Substrate
Benzoic acid1.2Acyl source
DCC1.2Coupling agent
DMAP0.1Catalyst
Etherification: Enhancing Metabolic Stability

Conversion of the hydroxyl group to an ether can significantly improve the metabolic stability of the molecule by blocking a potential site of oxidation. The Williamson ether synthesis is a robust and widely used method for this transformation.

Mechanistic Insight

The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with an alkyl halide to form the ether. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial for solvating the cation and promoting the reaction.

Protocol: Williamson Ether Synthesis of 5-(Methoxymethyl)-4-phenyl-oxazole

This protocol outlines the synthesis of the methyl ether derivative.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient.

Reactant Molar Ratio Purpose
This compound1.0Substrate
Sodium hydride1.5Base
Methyl iodide1.5Alkylating agent
Oxidation: Accessing the Aldehyde for Further Derivatization

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for a variety of subsequent reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.

Mechanistic Insight

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective method for the oxidation of primary alcohols to aldehydes. The reaction proceeds through a periodinane intermediate, followed by an intramolecular elimination to yield the aldehyde, acetic acid, and iodinane.

Protocol: Dess-Martin Oxidation to (4-Phenyl-oxazol-5-yl)-carbaldehyde

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often of sufficient purity for use in subsequent steps without further purification. If necessary, it can be purified by silica gel chromatography.

Reactant Molar Ratio Purpose
This compound1.0Substrate
Dess-Martin periodinane1.5Oxidizing agent
Conversion to Halides: Enabling Nucleophilic Substitution

Transforming the hydroxyl group into a good leaving group, such as a halide, opens the door to a wide range of nucleophilic substitution reactions, allowing for the introduction of various functionalities.

Mechanistic Insight

Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides.[4] The reaction proceeds through a chlorosulfite intermediate. In the presence of a tertiary amine base like pyridine, the mechanism is typically SN2, leading to an inversion of stereochemistry if a chiral center is present. For primary alcohols, the mechanism involves the formation of a protonated alcohol, which is then displaced by the chloride ion.[5][6]

Protocol: Conversion to 5-(Chloromethyl)-4-phenyl-oxazole

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into an ice-water bath and then slowly add saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chloride.

Reactant Molar Ratio Purpose
This compound1.0Substrate
Thionyl chloride1.2Chlorinating agent

Visualization of Functionalization Pathways

The following diagrams illustrate the key functionalization pathways described in this guide.

Functionalization_Pathways cluster_start Starting Material cluster_products Functionalized Products Start This compound Ester Ester Derivative Start->Ester Esterification (RCOOH, DCC, DMAP) Ether Ether Derivative Start->Ether Etherification (NaH, R-X) Aldehyde Aldehyde Derivative Start->Aldehyde Oxidation (DMP) Halide Halide Derivative Start->Halide Halogenation (SOCl2) Esterification_Workflow cluster_reagents Reagents & Conditions cluster_process Process cluster_output Output Alcohol This compound Mix Combine Alcohol, Acid, DMAP Alcohol->Mix Acid Carboxylic Acid Acid->Mix Coupling DCC, DMAP Add_DCC Add DCC Solution Coupling->Add_DCC Solvent Anhydrous DCM, 0°C to RT Solvent->Mix Mix->Add_DCC React Stir 12-16h Add_DCC->React Workup Filter, Wash, Dry React->Workup Purify Column Chromatography Workup->Purify Product Purified Ester Purify->Product

Caption: Experimental workflow for Steglich esterification.

Conclusion

The functionalization of the hydroxyl group in this compound offers a powerful and versatile approach to the synthesis of novel oxazole derivatives with potential therapeutic applications. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying mechanisms and employing these robust methods, scientists can efficiently generate diverse compound libraries for biological screening and lead optimization in their drug discovery programs. The inherent reactivity of the oxazole ring should always be a consideration, and reaction conditions should be chosen to minimize potential side reactions. [7][8]

References

  • Chemistry and Pharmacological Applications of 1,3-Oxazoles. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025, January 20). Bentham Science. Retrieved March 2, 2026, from [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024, September 11). ChemRxiv. Retrieved March 2, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved March 2, 2026, from [Link]

  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (n.d.). Organic Letters. Retrieved March 2, 2026, from [Link]

  • Alcohols to Alkyl Halides. (2024, December 10). Chemistry Steps. Retrieved March 2, 2026, from [Link]

  • 10.5 Preparing Alkyl Halides from Alcohols. (2023, September 20). OpenStax. Retrieved March 2, 2026, from [Link]

  • Method of converting alcohol to halide. (n.d.). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved March 2, 2026, from [Link]

  • 9.2: Conversion of Alcohols to Alkyl Halides with HX. (2019, June 5). Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

Sources

Using (4-Phenyl-oxazol-5-yl)-methanol in Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (4-Phenyl-oxazol-5-yl)-methanol in Suzuki-Miyaura Cross-Coupling for Advanced Heterocyclic Scaffolds

Executive Summary

This compound is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of selective COX-2 inhibitors and advanced anti-inflammatory pharmacophores[1]. However, integrating this scaffold into complex molecules via Suzuki-Miyaura cross-coupling presents a unique synthetic challenge: the native molecule lacks a traditional sp2-halide or boronate functionality. This application note details two divergent, field-proven synthetic workflows to successfully adapt this compound for palladium-catalyzed cross-coupling, enabling both sp3-sp2 and sp2-sp2 carbon-carbon bond formation.

Mechanistic Rationale & Strategic Pathways

Because direct cross-coupling on the native aliphatic alcohol is unfeasible, the substrate must be chemically primed. We recommend two strategic pathways depending on the desired point of diversification:

  • Pathway A (sp3-sp2 Coupling via C5-Functionalization): The C5-hydroxymethyl group is converted into a chloromethyl electrophile. While sp3-hybridized halides often suffer from sluggish oxidative addition, heteroarylmethyl halides are uniquely privileged and highly reactive[2]. Crucially, because the chloromethyl group is attached directly to the sp2-hybridized C5 of the oxazole ring, it possesses no

    
    -hydrogens. This entirely precludes the competing 
    
    
    
    -hydride elimination pathway that typically plagues alkyl cross-couplings[2].
  • Pathway B (sp2-sp2 Coupling via C2-Functionalization): The C2 position of the oxazole ring is highly polarized and susceptible to electrophilic halogenation. By temporarily masking the C5-hydroxyl group as a silyl ether, the C2 position can be selectively brominated, generating a standard sp2-aryl bromide competent for traditional Suzuki-Miyaura coupling.

Synthetic Workflows Visualization

SuzukiCoupling cluster_A Pathway A: C5-Methyl sp3-sp2 Coupling cluster_B Pathway B: C2 sp2-sp2 Coupling SM This compound (Starting Material) Cl_Int 5-(Chloromethyl)-4-phenyloxazole (Electrophile) SM->Cl_Int SOCl2, DCM Prot_Int TBS-Protected Oxazole SM->Prot_Int TBSCl, Imidazole Coupling_A sp3-sp2 Suzuki Coupling Pd(dppf)Cl2 / Ar-B(OH)2 Cl_Int->Coupling_A Prod_A 5-Benzyl-4-phenyloxazole Derivatives Coupling_A->Prod_A Br_Int C2-Bromo-Oxazole Intermediate Prot_Int->Br_Int NBS, DMF Coupling_B sp2-sp2 Suzuki Coupling Pd(PPh3)4 / Ar-B(OH)2 Br_Int->Coupling_B Prod_B 2-Aryl-4-phenyl-oxazol-5-yl-methanol (After Deprotection) Coupling_B->Prod_B 1. Coupling 2. TBAF

Divergent Suzuki-Miyaura cross-coupling workflows for this compound.

Detailed Experimental Protocols

Protocol A: sp3-sp2 Suzuki Coupling via C5-Chloromethyl Intermediate

Step 1: Synthesis of 5-(Chloromethyl)-4-phenyloxazole

  • Dissolve this compound (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C under an inert argon atmosphere.

  • Add thionyl chloride (SOCl

    
    , 1.5 eq, 15 mmol) dropwise over 10 minutes.
    
  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench carefully with saturated aqueous NaHCO

    
    , extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the chloromethyl intermediate.

Step 2: sp3-sp2 Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine 5-(chloromethyl)-4-phenyloxazole (1.0 eq, 1.0 mmol), arylboronic acid (1.5 eq, 1.5 mmol), and K

    
    CO
    
    
    
    (2.0 eq, 2.0 mmol).
  • Add a degassed solvent mixture of 1,4-Dioxane/H

    
    O (4:1 v/v, 10 mL).
    
  • Add Pd(dppf)Cl

    
     (5 mol%) and heat the mixture to 80 °C for 12 hours.
    
  • Cool to room temperature, dilute with ethyl acetate, wash with brine, dry, and purify via flash chromatography.

Protocol B: sp2-sp2 Suzuki Coupling via C2-Bromination

Step 1: Hydroxyl Protection

  • Dissolve this compound (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF.

  • Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Extract with diethyl ether, wash with water to remove DMF, and concentrate.

Step 2: C2-Bromination

  • Dissolve the TBS-protected oxazole (1.0 eq) in anhydrous DMF.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) in portions at 0 °C. Stir in the dark for 6 hours at room temperature.

  • Quench with aqueous sodium thiosulfate, extract with ethyl acetate, and purify to isolate the C2-bromo intermediate.

Step 3 & 4: sp2-sp2 Suzuki Coupling and Deprotection

  • Couple the C2-bromo intermediate with an arylboronic acid using Pd(PPh

    
    )
    
    
    
    (5 mol%) and Na
    
    
    CO
    
    
    (2.0 eq) in Toluene/EtOH/H
    
    
    O (3:1:1) at 90 °C for 8 hours.
  • Following aqueous workup, dissolve the crude product in THF and treat with TBAF (1.0 M in THF, 1.2 eq) for 2 hours at room temperature to reveal the C5-hydroxyl group.

Quantitative Data & Reaction Optimization

Optimizing the sp3-sp2 coupling (Pathway A) requires careful balancing of the catalyst and base to prevent homocoupling and hydrolysis. The table below summarizes the optimization screens for the coupling of 5-(chloromethyl)-4-phenyloxazole with phenylboronic acid.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Key Observation
Pd(PPh

)

(5 mol%)
Na

CO

(2.0 eq)
Toluene/H

O (3:1)
9045High boronic acid homocoupling
Pd(dppf)Cl

(5 mol%)
K

CO

(2.0 eq)
Dioxane/H

O (4:1)
8082Clean conversion, trace hydrolysis
RuPhos Pd G3 (2 mol%)K

PO

(3.0 eq)
THF/H

O (10:1)
6591 Optimal, rapid reaction (< 2h)

Troubleshooting & Mechanistic Insights

  • Mitigating Homocoupling in sp3-sp2 Reactions: In Pathway A, the oxidative addition of the sp3 C-Cl bond is kinetically slower than typical sp2 C-Br bonds. This kinetic bottleneck allows the competing homocoupling of the arylboronic acid to occur. Employing bidentate ligands with large bite angles (e.g., dppf) or highly electron-rich, bulky monophosphines (e.g., RuPhos) accelerates the oxidative addition step and suppresses this side reaction[2].

  • The Role of Aqueous Base: The transmetalation mechanism in these specific couplings predominantly occurs between a palladium hydroxo complex and the neutral boronic acid, rather than direct attack of a boronate on a palladium halide[3]. Therefore, an aqueous biphasic system is critical to generate the active Pd-OH species.

  • Base Selection: While strong bases (e.g., NaOH) rapidly activate the boronic acid, they cause competitive nucleophilic hydrolysis of the chloromethyl intermediate back to the starting alcohol. Mild bases like K

    
    PO
    
    
    
    or K
    
    
    CO
    
    
    provide the optimal balance between transmetalation efficiency and electrophile stability.

References

1.[1] Method for the treatment or prevention of dermatological disorders with a cyclooxygenase-2 inhibitor alone and in combination with a dermatological treatment agent and compositions therewith. US Patent US20050014729A1. Google Patents. URL: 2.[2] Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, ACS Publications. URL:[Link] 3.[3] Carrow, B. P., & Hartwig, J. F. (2011). Ligandless Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings: Kinetics and Mechanism of Transmetalation. Journal of the American Chemical Society (Referenced via Odinity HTE Reports). URL:[Link]

Sources

Application Note: Oxidation Strategies for (4-Phenyl-oxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive technical guide for the oxidation of (4-Phenyl-oxazol-5-yl)-methanol to 4-phenyl-5-oxazolecarbaldehyde .

Executive Summary

The transformation of This compound (Substrate 1 ) to 4-phenyl-5-oxazolecarbaldehyde (Product 2 ) is a pivotal step in the synthesis of bioactive heterocyclic compounds. The 5-hydroxymethyl group on the oxazole ring exhibits "pseudo-benzylic" reactivity due to the aromaticity of the heterocycle. While this facilitates oxidation, it also requires reagents that prevent ring cleavage or over-oxidation to the carboxylic acid.

This guide details three validated protocols, prioritizing Manganese Dioxide (MnO₂) for its selectivity toward activated alcohols, and Dess-Martin Periodinane (DMP) for high-value, small-scale precision.

Reaction Scheme

ReactionScheme cluster_0 Substrate (1) cluster_1 Product (2) S This compound C10H9NO2 MW: 175.19 P 4-phenyl-5-oxazolecarbaldehyde C10H7NO2 MW: 173.17 S->P Oxidation (MnO2 or DMP)

Figure 1: General reaction scheme for the oxidation of the heteroaromatic alcohol.

Strategic Reagent Selection

The choice of oxidant is dictated by scale, cost, and downstream sensitivity.

FeatureActivated MnO₂ Dess-Martin Periodinane (DMP) Swern Oxidation
Primary Utility Standard (Recommended) High Precision Scale-Up / Backup
Mechanism Heterogeneous Radical/AdsorptionHomogeneous Iodine(V)Activated DMSO (Pummerer)
Selectivity Excellent for allylic/benzylic alcoholsExcellent for all primary alcoholsExcellent but sensitive to moisture
Workup Filtration (Simple)Extraction/Wash (Moderate)Extraction (Smell/Temp Control)
Risk Variable activity of reagentShock sensitivity (rare), CostCO evolution, DMS stench
Typical Yield 85–95%90–98%80–90%
Decision Logic

Use the following logic flow to select the appropriate protocol for your specific batch needs.

DecisionTree Start Start: Select Reagent Q1 Is the substrate scale > 100g? Start->Q1 Q2 Is the lab equipped for -78°C? Q1->Q2 Yes Res_MnO2 Protocol A: Activated MnO2 (Easiest Workup) Q1->Res_MnO2 No (Standard Scale) Res_Swern Protocol C: Swern (Cost effective for large scale) Q2->Res_Swern Yes Res_DMP Protocol B: DMP (Highest Yield/Speed) Q2->Res_DMP No (Avoid Cryogenics)

Figure 2: Reagent selection decision tree based on scale and laboratory capabilities.

Detailed Experimental Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Status: Industry Standard for Heterocyclic Methanols Mechanism: The reaction occurs on the surface of the solid MnO₂. The alcohol adsorbs, forms a manganate ester, and eliminates the aldehyde via a radical mechanism. Critical Factor: The MnO₂ must be "Activated".[1] Commercial "battery grade" MnO₂ is inactive.

Materials
  • This compound (1.0 equiv)

  • Activated MnO₂ (10.0 – 20.0 equiv by mass or mole) [Sigma-Aldrich #217646 or similar]

  • Dichloromethane (DCM) or Chloroform (Anhydrous)

  • Celite® 545 (Filter aid)

Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 5.7 mmol) in anhydrous DCM (20 mL).

    • Note: Concentration should be approx 0.2 – 0.3 M.

  • Addition: Add Activated MnO₂ (10.0 g, ~10 wt equiv) in a single portion.

    • Why: A large excess is required because the reaction is surface-area dependent and water generated during the reaction can deactivate the surface.

  • Reaction: Stopper the flask (do not seal hermetically if heating, but RT is usually sufficient) and stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexane). The alcohol (lower Rf) should disappear, replaced by the aldehyde (higher Rf, UV active).

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite®.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute the adsorbed product.

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually pure enough for subsequent steps (>90% purity).

    • Purification (if needed): Recrystallization from Hexane/EtOAc or flash chromatography.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Status: High Precision / Mild Conditions Mechanism: Ligand exchange at the Iodine(V) center followed by intramolecular elimination. Critical Factor: DMP releases acetic acid. For acid-sensitive oxazoles, buffering is recommended.[2]

Materials
  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Dichloromethane (DCM) (wet DCM accelerates the reaction)

Procedure
  • Preparation: Dissolve This compound (1.0 g, 5.7 mmol) in DCM (30 mL).

  • Buffering: Add solid NaHCO₃ (0.96 g, 11.4 mmol).

    • Why: Oxazoles are weak bases but can be sensitive to the 2 equivalents of acetic acid released by DMP.

  • Oxidation: Add DMP (2.9 g, 6.8 mmol) in one portion at 0°C.

  • Reaction: Allow to warm to Room Temperature and stir for 1–2 hours.

    • Note: DMP reactions are typically much faster than MnO₂.

  • Quench (Critical):

    • Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (20 mL).

    • Stir vigorously for 15 minutes until the organic layer is clear (removes iodinane byproducts).

  • Workup: Separate layers. Extract aqueous phase with DCM. Dry organic layers over MgSO₄, filter, and concentrate.[3]

Protocol C: Swern Oxidation

Status: Scale-Up / Low Cost Safety Warning: Generates Carbon Monoxide (CO) and Dimethyl Sulfide (DMS - stench).[3] Must be performed in a fume hood.[3][4]

Procedure
  • Activation: To a solution of oxalyl chloride (1.2 equiv) in dry DCM at -78°C , add dry DMSO (2.4 equiv) dropwise. Stir for 15 mins.

  • Addition: Add a solution of the substrate (1.0 equiv) in DCM dropwise, maintaining temp < -60°C. Stir for 30 mins.

  • Elimination: Add Triethylamine (Et₃N, 5.0 equiv) dropwise.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add saturated NH₄Cl solution. Extract with DCM.[5]

Analytical Data & Validation

The product, 4-phenyl-5-oxazolecarbaldehyde , should exhibit the following spectral characteristics:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       9.85 ppm (s, 1H, -CH O) – Diagnostic Aldehyde Peak
      
    • 
       8.05 ppm (s, 1H, C2-H  of oxazole)
      
    • 
       7.80–7.40 ppm (m, 5H, Phenyl group)
      
  • IR (Neat): ~1690 cm⁻¹ (C=O stretch).

Troubleshooting Guide

ProblemPossible CauseSolution
Incomplete Conversion (MnO₂) Inactive ReagentUse "Activated" grade or dry MnO₂ at 110°C for 24h before use.
Low Yield (DMP) Hydrolysis of OxazoleEnsure NaHCO₃ buffer is used; keep reaction time short.
Racemization N/AThis substrate is achiral; not applicable.
Aldehyde Polymerization Unstable ProductStore aldehyde under N₂ at -20°C; use immediately in next step.

References

  • Manganese Dioxide Oxidations

    • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).

    • Context: Validates MnO₂ for benzylic/heterocyclic alcohol oxidation.[6]

  • Dess-Martin Periodinane Methodology

    • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] J. Org.[2][5] Chem. 48, 4155–4156 (1983).[2]

    • Context: Original protocol for mild oxid
  • Oxazole Synthesis and Reactivity

    • Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience. (2003).

    • Context: Comprehensive guide on oxazole stability and reactivity.
  • Swern Oxidation Protocol

    • Omura, K., Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide."[7] Tetrahedron 34, 1651–1660 (1978).[7]

Sources

Advanced Bioconjugation Strategies Utilizing (4-Phenyl-oxazol-5-yl)-methanol as a Stimuli-Responsive Cleavable Linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of highly stable, yet specifically cleavable linkers is a cornerstone of modern bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs), PROTACs, and Peptide-Encoded Libraries (PELs). While traditional linkers rely on protease cleavage (e.g., Val-Cit), reduction (e.g., disulfides), or UV light (e.g., o-nitrobenzyls), these modalities often suffer from premature plasma degradation, off-target release, or payload damage.

The (4-Phenyl-oxazol-5-yl)-methanol (POM) moiety represents a paradigm shift in cleavable linker technology. Recently validated as a highly efficient bifunctional linker, the POM system introduces an orthogonal cleavage mechanism: single-electron oxidation .

The Causality of the Molecular Design
  • The Methanol Motif: The primary hydroxyl group at the C5 position serves as the conjugation anchor. By activating this hydroxyl into an N-hydroxysuccinimide (NHS) carbonate, it readily reacts with primary amines (e.g., lysine residues or N-termini) to form a carbamate linkage . Unlike ester bonds, carbamates are highly resistant to plasma esterases and spontaneous hydrolysis, ensuring exceptional systemic stability .

  • The Oxazole Core & 4-Phenyl Substituent: The oxazole ring acts as the environmental trigger. It is entirely inert to acids, bases, and nucleophiles. However, upon exposure to a mild single-electron oxidant such as Ceric Ammonium Nitrate (CAN), the oxazole ring loses an electron to form a radical cation. The 4-phenyl group is mechanistically critical here; it extends the conjugated system, delocalizing the positive charge and spin density. This resonance stabilization lowers the oxidation potential required for cleavage and stabilizes the intermediate just long enough for water to attack, triggering a rapid ring-collapse and spontaneous decarboxylation that releases the amine payload in a entirely traceless manner .

Quantitative Linker Comparison

To justify the selection of the POM linker over traditional modalities, the following table summarizes the physicochemical and kinetic profiles of common cleavable linkers.

Linker ClassCleavage TriggerPlasma Stability (t½)Cleavage KineticsTraceless Release?Primary Limitation
POM (Oxazole) Single-Electron Oxidation (e.g., CAN)> 7 days< 30 minsYes (Carbamate)Requires oxidative conditions
Val-Cit-PAB Cathepsin B (Enzymatic)~ 3-5 days2 - 6 hoursYes (Carbamate)Susceptible to extracellular proteases
Disulfide Glutathione (Reduction)< 24 hours< 1 hourNo (Leaves thiol)Premature cleavage in circulation
o-Nitrobenzyl UV Light (365 nm)> 7 daysMinutesYes (Carbonate)Poor tissue penetration; UV toxicity

Experimental Workflows & Protocols

The following self-validating protocols detail the end-to-end workflow for utilizing the POM linker: from activation to bioconjugation, and finally, stimuli-responsive cleavage.

Bioconjugation_Workflow A 1. Linker Activation (POM to NHS-Carbonate) B 2. Bioconjugation (Carbamate Formation) A->B C 3. Stable Conjugate (Inert to Acid/Base) B->C D 4. Oxidative Cleavage (1e- Transfer via CAN) C->D E 5. Traceless Release (Native Amine Recovery) D->E

Workflow of POM-linker bioconjugation and stimuli-responsive traceless release.

Protocol 1: Activation of POM to an NHS-Carbonate

Purpose: To convert the inert methanol group into an amine-reactive electrophile.

  • Preparation: Dissolve 100 mg (0.57 mmol) of this compound in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Add 219 mg (0.85 mmol, 1.5 eq) of N,N'-Disuccinimidyl carbonate (DSC), followed dropwise by 198 µL (1.14 mmol, 2.0 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Causality Note: DSC is utilized over phosgene gas for safety and precise stoichiometric control. DIPEA acts as a non-nucleophilic base to scavenge the liberated protons, preventing the protonation of the leaving group and driving the equilibrium toward the carbonate product.

  • Incubation: Stir the reaction mixture at room temperature for 4 hours.

  • Validation Checkpoint: Analyze a 1 µL aliquot via LC-MS. The reaction is complete when the starting material peak disappears and the corresponding NHS-carbonate mass [M+H]+ is dominant. Do not proceed to purification if conversion is <95%; add an additional 0.2 eq of DSC if necessary.

  • Purification: Precipitate the product in cold diethyl ether, centrifuge, and dry under a vacuum to yield the reactive POM-NHS carbonate.

Protocol 2: Bioconjugation to a Target Peptide/Protein

Purpose: To attach the POM linker to a primary amine on the target payload, forming a stable carbamate.

  • Buffer Preparation: Dissolve the target peptide/protein (e.g., 1.0 mg) in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality Note: A pH of 8.3 ensures that the ε-amino groups of lysine residues (pKa ~10.5) and the N-terminus (pKa ~8.0) are sufficiently deprotonated to act as potent nucleophiles, outcompeting the hydrolysis of the NHS ester by water.

  • Conjugation: Dissolve the POM-NHS carbonate in anhydrous DMSO (10 mg/mL). Add 5-10 molar equivalents of the linker dropwise to the protein solution while vortexing gently. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours in the dark.

  • Validation Checkpoint: Perform Intact Mass Spectrometry (MALDI-TOF or ESI-MS). You must observe a mass shift corresponding to the addition of the POM moiety minus the NHS leaving group.

  • Clean-up: Remove unreacted linker and byproducts using a size-exclusion desalting column (e.g., PD-10) or via dialysis against 1X PBS (pH 7.4).

Protocol 3: Stimuli-Triggered Cleavage and Traceless Release

Purpose: To execute the orthogonal release of the native payload via single-electron oxidation.

  • Sample Preparation: Isolate the POM-conjugated biomolecule in a compatible solvent system (e.g., 1:1 Acetonitrile/Water or pure aqueous buffer).

  • Oxidant Addition: Prepare a fresh 100 mM stock solution of Ceric Ammonium Nitrate (CAN) in deionized water. Add 5 to 10 molar equivalents of CAN to the conjugate solution.

    • Causality Note: CAN is a highly efficient, water-soluble single-electron oxidant. It specifically targets the electron-rich oxazole ring without cleaving standard peptide bonds or oxidizing most natural amino acids (with the exception of prolonged exposure to free cysteines or methionines, which should be monitored).

  • Incubation: Incubate at room temperature for 15–30 minutes.

  • Validation Checkpoint: Quench the reaction with a mild reducing agent (e.g., sodium ascorbate) and analyze via HPLC and MS. The chromatogram should show the complete disappearance of the conjugate peak and the reappearance of the exact mass of the unmodified, native peptide/protein.

Mechanistic Pathway Visualization

The following diagram illustrates the exact chemical cascade triggered by the addition of the single-electron oxidant, validating the traceless nature of the release.

Cleavage_Mechanism N1 Stable POM-Carbamate Protected Payload N2 Single-Electron Oxidation Ce(IV) to Ce(III) N1->N2 CAN Trigger N3 Radical Cation Intermediate Stabilized by 4-Phenyl N2->N3 -1 e- N4 Ring Collapse & Hydrolysis H2O Attack N3->N4 + H2O N5 Decarboxylation -CO2 N4->N5 Spontaneous N6 Free Payload Native Amine N5->N6 Traceless Release

Mechanistic pathway of the single-electron oxidative cleavage of the POM linker.

References

  • Taggart, E. L., Wolff, E. J., Yanar, P., Blobe, J. P., & Shugrue, C. R. (2024). Development of an oxazole-based cleavable linker for peptides. Bioorganic & Medicinal Chemistry, 102, 117663.[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[Link]

Solvent selection for recrystallizing (4-Phenyl-oxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Systematic Solvent Selection for the Recrystallization of (4-Phenyl-oxazol-5-yl)-methanol

Abstract

Recrystallization is a critical purification technique in synthetic chemistry and pharmaceutical development, essential for obtaining high-purity solid compounds.[1] The selection of an appropriate solvent system is the most crucial variable in the development of an effective recrystallization protocol.[2] This application note provides a comprehensive guide and a systematic protocol for selecting an optimal solvent or solvent system for the recrystallization of this compound. We will explore the underlying principles of solubility, detail a workflow for empirical solvent screening, and provide a step-by-step protocol for both single-solvent and multi-solvent recrystallization methods.[3] The methodologies described herein are designed to be broadly applicable for researchers, scientists, and drug development professionals seeking to develop robust purification strategies for novel chemical entities.

Introduction: The Criticality of Purification

This compound is a heterocyclic compound featuring a phenyl ring, an oxazole core, and a primary alcohol. Such structures are common scaffolds in medicinal chemistry.[4] Following synthesis, crude products invariably contain impurities, such as unreacted starting materials, byproducts, or residual reagents. For applications in drug development and detailed scientific research, achieving high chemical purity is non-negotiable.[1]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5] The fundamental principle relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities behind in the "mother liquor".[2] The success of this technique is almost entirely dependent on the judicious choice of the solvent.

Guiding Principles for Solvent Selection

The selection of a recrystallization solvent is guided by the adage "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses both polar and non-polar characteristics:

  • Polar Features: The hydroxyl (-OH) group is capable of hydrogen bonding. The nitrogen and oxygen heteroatoms in the oxazole ring also contribute to the molecule's polarity.

  • Non-Polar Features: The phenyl ring provides a significant non-polar, aromatic character.

This amphiphilic nature suggests that solvents of intermediate polarity, or a mixture of polar and non-polar solvents, will be most effective.

An ideal recrystallization solvent should exhibit the following properties:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should have poor solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure maximum recovery of the purified crystals.[6]

  • Favorable Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out." For this compound, with a reported melting point of 107-109°C, solvents with boiling points well below this are preferred.[7] A very low boiling point (e.g., < 50°C) can be difficult to work with due to rapid evaporation.[6]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[2]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity IndexRationale for Inclusion
Water10010.2High polarity, potential anti-solvent.
Ethanol (95%)785.2Excellent polar protic solvent, often effective for compounds with H-bond donors/acceptors.[8]
Isopropanol824.3Similar to ethanol but slightly less polar.
Acetone565.1Good general-purpose polar aprotic solvent.[8]
Ethyl Acetate774.4Intermediate polarity, good general solvent.
Toluene1112.4Good for aromatic compounds, but high boiling point is a consideration.[8]
Heptane/Hexane98 / 69~0.1Non-polar, likely to be a poor solvent, making it a good candidate as an anti-solvent.[8]
Acetonitrile825.8Polar aprotic solvent.

Experimental Workflow for Solvent Screening

A systematic approach to screening potential solvents is essential for efficiently identifying the optimal system. The following workflow guides the researcher from small-scale solubility tests to the selection of a final protocol.

G cluster_0 Phase 1: Small-Scale Screening cluster_1 Phase 2: Decision & Refinement A Place ~20-30 mg of crude compound in multiple test tubes B Add candidate single solvent dropwise at Room Temp A->B C Observe Solubility B->C D Heat to Boiling C->D E Observe Solubility D->E F Cool to Room Temp, then in Ice Bath E->F G Observe Crystal Formation F->G H Analyze Results: Good solubility when hot? Poor solubility when cold? G->H I Select as Single Solvent System H->I Yes J Test Solvent-Antisolvent System H->J No N Insoluble or Oiling Out? Re-evaluate solvent choice H->N No suitable single solvent K Dissolve in 'Good' Solvent (hot). Add 'Bad' Solvent (hot) dropwise until solution becomes cloudy. J->K L Cool to form crystals K->L M Select as Solvent-Pair System L->M

Diagram 1: Workflow for systematic solvent screening.

Protocol: Small-Scale Solubility Testing

This protocol is designed to quickly assess the suitability of a range of solvents using a minimal amount of compound.

Materials:

  • This compound, crude solid

  • Candidate solvents from Table 1

  • Small test tubes (e.g., 10 x 75 mm) and a test tube rack

  • Pasteur pipettes and bulbs

  • Hot plate or sand bath

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes, one for each candidate solvent.

  • Room Temperature Test: To each tube, add the corresponding solvent dropwise (approx. 0.5 mL at a time), vortexing or agitating after each addition. Observe and record if the solid dissolves completely at room temperature.

    • Interpretation: If the compound dissolves readily in a small amount of cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[6] It may, however, be a good "soluble solvent" for a solvent-pair system.

  • Hot Solvent Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue to add the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Interpretation: If the compound does not dissolve even in a large volume of hot solvent, the solvent is unsuitable. If it dissolves completely, it is a potential candidate.

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath for 15-20 minutes.

    • Interpretation: The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.[8] Observe the quality and quantity of the crystals formed.

Protocol: Testing a Solvent-Antisolvent System

This method is employed when no single solvent provides the desired solubility profile.[8] It requires two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[1]

Procedure:

  • Dissolution: In a test tube, dissolve ~20-30 mg of the compound in a minimal amount of the hot "good" solvent (e.g., ethanol or acetone).

  • Addition of Anti-solvent: While keeping the solution hot, add the "bad" anti-solvent (e.g., water or heptane) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a drop or two of the hot "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath to induce crystallization.

Table 2: Sample Data Recording for Solvent Screening
SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingComments
EthanolSparingly SolubleSolubleAbundant, well-formed crystalsPromising Candidate
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable as single solvent
TolueneSparingly SolubleSolubleGood crystals, but slow to formPotential candidate
HeptaneInsolubleInsoluble---Unsuitable as single solvent; good anti-solvent
WaterInsolubleInsoluble---Unsuitable as single solvent; good anti-solvent
Ethanol/Water------Abundant, fine needlesPromising Pair

Optimized Protocol for Bulk Recrystallization

Based on the screening results, the following is a general protocol for recrystallizing a larger quantity of this compound.

G A 1. Dissolve crude solid in minimum amount of hot solvent in an Erlenmeyer flask B 2. (Optional) Perform hot gravity filtration to remove insoluble impurities A->B C 3. Allow filtrate to cool slowly and undisturbed to room temperature B->C D 4. Induce further crystallization by cooling in an ice bath C->D E 5. Collect crystals by vacuum filtration using a Büchner funnel D->E F 6. Wash crystals with a small amount of ice-cold solvent E->F G 7. Dry crystals under vacuum to constant weight F->G

Diagram 2: Step-by-step bulk recrystallization workflow.

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (or "good" solvent for a pair system) and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a supersaturated solution upon cooling, maximizing yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product while removing solid impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the purified product.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting

  • Oiling Out: If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is too high, or the solution is cooling too rapidly. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is super-saturated. Try scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.[5]

  • Low Recovery: This is often caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the collected crystals with room-temperature solvent instead of ice-cold solvent.

References

  • Vertex AI Search. [4-(5-Oxazolyl)phenyl]methanol | 179057-18-2.
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research.
  • ACS Publications. Polarizabilities of Oxazoles: Ab Initio Calculations and Simple Models.
  • Recrystallization I 10.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
  • Benchchem. Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
  • Experiment 2: Recrystallization.
  • Recrystallization.
  • National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of (4-Phenyl-oxazol-5-yl)-methanol precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols specifically engineered to optimize the cyclization and subsequent reduction of (4-Phenyl-oxazol-5-yl)-methanol precursors.

Mechanistic Overview

The synthesis of this compound is typically executed via a two-stage synthetic sequence:

  • Core Construction: The construction of the oxazole core from an acyclic precursor (such as an

    
    -acylamino-
    
    
    
    -ketoester) yielding an oxazole-5-carboxylate. This step relies on a variant of the Robinson-Gabriel cyclization , which drives the cyclodehydration of the acyclic precursor[1].
  • Chemoselective Reduction: The chemoselective reduction of the ester moiety to the corresponding methanol derivative without compromising the newly formed heteroaromatic ring[2].

Mechanism N1 α-Acylamino-β-ketoester N2 Enolization (Acid/Base Catalyzed) N1->N2 N3 Nucleophilic Attack (Amide Oxygen to Carbonyl) N2->N3 N4 Hydroxy-Oxazoline Intermediate N3->N4 N5 Dehydration (-H2O) (Burgess / PPh3-I2) N4->N5 N6 4-Phenyl-oxazol-5-carboxylate N5->N6

Mechanistic pathway of Robinson-Gabriel cyclization forming the oxazole core.

FAQ & Troubleshooting Guide

Q1: My Robinson-Gabriel cyclization of the


-acylamino-

-ketoester precursor is yielding <20% product, with significant black tar formation. How can I improve the yield?
  • Causality & Solution: Tar formation is a hallmark of substrate degradation caused by the harsh Brønsted or Lewis acids (e.g., concentrated H₂SO₄ or POCl₃) traditionally used in Robinson-Gabriel cyclizations[1]. The highly electrophilic intermediates are prone to rapid polymerization at elevated temperatures.

  • Actionable Step: Shift to mild cyclodehydrating agents. The Wipf protocol utilizing Triphenylphosphine (PPh₃) and Iodine (I₂) in the presence of Triethylamine (TEA) allows for cyclization at 0 °C to room temperature, drastically reducing byproduct formation. Alternatively, the 3 ((methoxycarbonylsulfamoyl)triethylammonium hydroxide) can mediate this transformation under strictly neutral conditions[3].

Q2: I am synthesizing the precursor via a serine/threonine derivative. The cyclization stops at the 4,5-dihydro-oxazole (oxazoline) stage. How do I drive it to the fully aromatic oxazole?

  • Causality & Solution: Cyclodehydration of

    
    -hydroxy amides naturally yields an oxazoline because the substrate lacks the necessary oxidation state (a ketone) at the 
    
    
    
    -position. To achieve the oxazole, an oxidative aromatization is required.
  • Actionable Step: You can perform a one-pot oxidation using Bromotrichloromethane (BrCCl₃) and DBU[4]. However, a more reliable approach is to oxidize the

    
    -hydroxy amide to a 
    
    
    
    -keto amide first (e.g., using Dess-Martin periodinane), followed by standard PPh₃/I₂ cyclodehydration.

Q3: After successfully forming the 4-phenyl-oxazole-5-carboxylate, my reduction to the this compound using LiAlH₄ results in ring-opened byproducts. What is the optimal reducing agent?

  • Causality & Solution: Lithium aluminum hydride (LiAlH₄) is an overly aggressive hydride donor that can attack the C=N bond of the oxazole ring, leading to reductive ring-opening and decomposition of the scaffold.

  • Actionable Step: Use milder hydride donors. 2 in THF or Diisobutylaluminum hydride (DIBAL-H) at -78 °C are the industry standards for reducing oxazole-carboxylates to their corresponding methyl alcohols without compromising the heteroaromatic core[2].

Troubleshooting Q1 Is significant tar/charring observed? A1_Yes Yes: Harsh acidic conditions (e.g., H2SO4, POCl3) Q1->A1_Yes A1_No No: Check conversion rate Q1->A1_No Sol1 Switch to mild dehydrating agents (Burgess Reagent or PPh3/I2) A1_Yes->Sol1 Q2 Is the reaction stalling at the oxazoline intermediate? A1_No->Q2 A2_Yes Yes: Incomplete oxidation/dehydration Q2->A2_Yes Sol2 Add oxidants (BrCCl3/DBU) or optimize temperature A2_Yes->Sol2

Troubleshooting logic tree for resolving low yields during oxazole cyclization.

Data Presentation: Reagent Optimization

Table 1: Comparison of Cyclization Reagents for Oxazole Synthesis

Reagent SystemReaction TemperatureYield ProfileByproduct RiskBest Use Case
H₂SO₄ / Heat 90–100 °CLow (10-30%)High (Tar/Polymerization)Simple, highly stable aliphatic precursors
POCl₃ 85 °CModerate (40-60%)Moderate (Chlorination)Electron-rich aromatic precursors
Burgess Reagent THF, RefluxHigh (70-90%)LowAcid-sensitive substrates
PPh₃ / I₂ / TEA 0 °C to RTExcellent (80-95%)Very LowHighly functionalized

-keto amides

Experimental Protocol: Optimized Synthesis Workflow

This protocol outlines a self-validating system combining the Wipf cyclodehydration method with a chemoselective ester reduction to maximize the yield of this compound.

Step 1: Cyclodehydration of -acylamino- -ketoester (Wipf Protocol)
  • Preparation: Dissolve the acyclic precursor (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃) (2.0 eq) and Triethylamine (TEA) (4.0 eq). Cool the mixture to 0 °C using an ice bath.

  • Cyclization: Dissolve Iodine (I₂) (2.0 eq) in a minimal amount of anhydrous DCM and add dropwise over 15 minutes. The reaction mixture will transition through a highly reactive phosphonium intermediate.

  • Monitoring: Remove the ice bath and stir at room temperature for 2-4 hours. Validate completion via TLC (UV active; typical Rf shift to a less polar spot).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess iodine (solution will turn from brown to pale yellow). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the 4-phenyl-oxazole-5-carboxylate intermediate.

Step 2: Chemoselective Reduction to Methanol
  • Preparation: Dissolve the purified 4-phenyl-oxazole-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Reduction: Add Lithium borohydride (LiBH₄) (2.0 eq, 2.0 M solution in THF) dropwise to prevent thermal spikes.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Quench (Critical Step): Carefully quench the reaction at 0 °C with the slow, dropwise addition of methanol (to destroy unreacted hydride), followed by saturated aqueous NH₄Cl to break down the boron complex.

  • Isolation: Extract with ethyl acetate (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Final Purification: Purify via silica gel chromatography to yield the pure target, this compound.

References

  • Khapli, S., et al. "Burgess reagent in organic synthesis." Journal of the Indian Institute of Science. 3

  • BenchChem Technical Support. "Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis." BenchChem. 1

  • Atlanchim Pharma. "Synthetic applications of Burgess reagent." Atlanchim Pharma. 4

  • Wang, L., et al. "SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells." Journal of Medicinal Chemistry. 2

Sources

Purification strategies for removing side products in oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with diminished yields, persistent impurities, and complex purifications when constructing the oxazole core.

This guide moves beyond basic textbook reactions. Here, we analyze the mechanistic causality behind side product formation and provide field-proven, self-validating purification protocols to ensure high-purity oxazole isolation.

Quantitative Analysis of Common Side Products

Before diving into specific troubleshooting guides, it is critical to understand the stoichiometric and mechanistic origins of the impurities you are trying to remove.

Table 1: Overview of Oxazole Synthesis Byproducts and Purification Logic

Synthesis MethodTarget YieldMajor Side ProductTypical Crude %Causal MechanismPrimary Purification Strategy
Robinson-Gabriel 50–80%Tars / Polymeric species10–30%Thermal/acidic degradation of starting materialspH 7-8 neutralization & liquid-liquid extraction
Van Leusen 70–90%p-Toluenesulfinic acid100% (Stoichiometric)Base-promoted elimination of TosMICBasic aqueous wash & selective precipitation
Phosphine-Mediated 60–85%Triphenylphosphine Oxide (TPPO)100% (Stoichiometric)Oxygen transfer to PPh3 during cyclodehydrationPolymer-supported PPh3 or CaBr₂ precipitation

Robinson-Gabriel Synthesis: Troubleshooting & Purification

Q: Why am I getting significant charring, tar formation, and low yields in my Robinson-Gabriel cyclodehydration?

A: The Robinson-Gabriel synthesis relies on the cyclodehydration of 2-acylamino ketones 1. Historically, harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride (PCl₅) were used. The causality behind your tar formation is the thermal and strongly acidic degradation of the starting material before the cyclization can fully occur.

Expert Insight: Oxazoles are weakly basic heterocycles (pKa ~0.8 to 2.0, depending on substitution). If you do not carefully control the pH during the quench, the oxazole remains protonated, highly water-soluble, and will be lost in the aqueous waste, leaving you with only the organic-soluble tar.

RG_Workflow SM 2-Acylamino Ketone (Starting Material) Reaction Cyclodehydration (e.g., POCl3, PPA) SM->Reaction Crude Crude Mixture (Oxazole + Acid + Tar) Reaction->Crude Quench Ice Quench & Neutralization (pH 7-8) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extract Purify Silica Gel Chromatography (Hexane/EtOAc) Extract->Purify Pure Pure 2,5-Disubstituted Oxazole Purify->Pure

Workflow and purification cascade for the Robinson-Gabriel oxazole synthesis.

Step-by-Step Protocol: Robinson-Gabriel Workup
  • Thermal Quench: Cool the reaction mixture to room temperature, then pour it carefully onto crushed ice to dissipate the exothermic heat of the acid quench [[1]]().

  • Precision Neutralization: Slowly add saturated aqueous NaHCO₃ or NH₄OH until the aqueous layer reaches exactly pH 7-8.

    • Self-Validation: Test the aqueous layer with pH paper. Over-basification can lead to ring-opening of sensitive oxazoles; under-neutralization keeps the product water-soluble.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).

    • Self-Validation: Spot the aqueous layer on a TLC plate and visualize with UV to ensure no product remains.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel chromatography to yield the desired oxazole [[1]]().

Van Leusen Synthesis: Troubleshooting & Purification

Q: How do I efficiently remove the p-toluenesulfinic acid byproduct without losing my target oxazole?

A: The Van Leusen reaction constructs oxazoles via a base-promoted [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC) 2. The mechanistic elimination of the tosyl group stoichiometrically generates p-toluenesulfinic acid 3. Furthermore, if unreacted amines are present, the reaction can diverge to form imidazole side products.

VL_Pathway Aldehyde Aldehyde Intermediate Oxazoline Intermediate Aldehyde->Intermediate TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Elimination Elimination of p-Toluenesulfinic Acid Intermediate->Elimination SideReaction Amine Presence (Side Reaction) Intermediate->SideReaction Oxazole 5-Substituted Oxazole Elimination->Oxazole Imidazole Imidazole Byproduct SideReaction->Imidazole

Mechanistic divergence in the Van Leusen synthesis leading to oxazole or imidazole.

Step-by-Step Protocol: Van Leusen Workup
  • Reaction Monitoring: Monitor the reaction via TLC until the starting aldehyde is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture (often methanol or DME) under reduced pressure.

  • Basic Partitioning: Resuspend the crude residue in dichloromethane (DCM) and wash with a 5% aqueous Na₂CO₃ solution.

    • Causality: The basic wash ensures that the p-toluenesulfinic acid remains entirely in the aqueous phase as a highly soluble sulfinate salt, while the neutral oxazole partitions into the DCM 4.

  • Filtration & Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. If imidazole side products are detected, a short silica gel plug (eluting with Hexanes/EtOAc) will easily resolve the oxazole from the highly polar imidazole.

The Triphenylphosphine Oxide (TPPO) Conundrum

Q: I am using a phosphine-mediated cyclodehydration. How do I remove the stoichiometric triphenylphosphine oxide (TPPO) that streaks through my silica columns?

A: TPPO is a notorious byproduct in Appel-type reactions, direct deoxygenative syntheses from carboxylic acids 5, and Staudinger-aza-Wittig sequences used to form oxazoles. Its polarity often matches that of the target oxazole, making standard chromatography tedious and wasteful.

Step-by-Step Protocol: Polymer-Supported TPPO Removal

To bypass chromatographic separation entirely, modern protocols utilize polymer-supported reagents 6.

  • Reagent Substitution: Replace standard PPh₃ with polymer-supported triphenylphosphine (poly-TPP) during the reaction setup.

  • Reaction Execution: Run the cyclodehydration under standard conditions. The oxygen transfer occurs normally, converting poly-TPP to poly-TPPO.

  • Filtration: Upon completion, simply filter the reaction mixture through a Celite pad.

    • Causality: The TPPO byproduct remains covalently bound to the insoluble polystyrene matrix. It is physically trapped on the Celite bed, completely eliminating the need for difficult chromatographic separation [[6]]().

  • Concentration: Concentrate the filtrate in vacuo to yield the highly pure oxazole.

(Note: If poly-TPP is unavailable, an alternative is to precipitate free TPPO by adding anhydrous CaBr₂ or ZnCl₂ to the crude mixture in ether, which forms an insoluble coordination complex with TPPO that can be filtered off).

References
  • BenchChem: Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis Source: 1

  • Taylor & Francis: A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions Source:6

  • ACS Publications: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: 5

  • BenchChem: Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles Source:4

  • PMC: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: 2

  • Organic Chemistry Portal: Van Leusen Oxazole Synthesis Source: 3

Sources

Troubleshooting low solubility of (4-Phenyl-oxazol-5-yl)-methanol in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with (4-Phenyl-oxazol-5-yl)-methanol (CAS: 352018-88-3).

This molecule features a highly lipophilic phenyl ring, an aromatic oxazole core, and a polar hydroxymethyl group. Because the hydrophobic surface area dominates the molecule's interaction with solvents, it frequently exhibits "brick dust" or "grease" behavior in aqueous media. Below is a comprehensive, self-validating guide to overcoming these solubility barriers in your assays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I prepared a 10 mM stock of this compound in 100% DMSO, but when I dilute it into my aqueous assay buffer (pH 7.4), the solution immediately turns cloudy. Why does this happen? A1: You are observing a classic "solvent-shift precipitation." When you spike a highly concentrated DMSO stock directly into water, the dielectric constant of the micro-environment drops rapidly. The water molecules preferentially hydrogen-bond with DMSO, stripping the solvation shell away from the highly lipophilic phenyl ring of your compound. This causes rapid nucleation and aggregation [3]. To fix this, you must lower the thermodynamic barrier by introducing a surfactant before the aqueous shift (see Protocol 1).

Q2: Can I simply lower the pH of my buffer to protonate the oxazole ring and form a water-soluble salt? A2: No. This is a frequent misconception in medicinal chemistry. While oxazoles contain a basic nitrogen atom, the nitrogen's lone pair of electrons is deeply involved in the aromatic resonance of the ring. Consequently, oxazole is an exceptionally weak base, with a conjugate acid pKa of approximately 0.8 [1]. To protonate this compound, you would need to drop the pH of your solution below 1.0, which would denature proteins and destroy any biological assay. You must rely on non-ionic solubilization strategies.

Q3: I need to dose this compound in vivo (e.g., IV or orally in mice). DMSO/Tween mixtures are causing localized toxicity and hemolysis. What is the alternative? A3: For in vivo applications, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard. The β-cyclodextrin molecule forms a truncated cone with a hydrophilic exterior and a hydrophobic cavity (approx. 6.0–6.5 Å in diameter). This cavity is thermodynamically ideal for encapsulating the phenyl ring of your compound. By shielding the lipophilic moiety from the aqueous bulk, you achieve high apparent solubility without the membrane-disrupting effects of surfactants [2].

Part 2: Quantitative Comparison of Solubilization Strategies

To help you select the right approach, the following table summarizes the expected outcomes of different formulation strategies based on empirical physicochemical behavior.

Formulation StrategyPrimary MechanismExpected Fold-Increase in Aqueous SolubilityBiocompatibility / ToxicityBest Use Case
Direct DMSO Dilution Co-solvency1x to 2x (Prone to crashing)High (if DMSO < 1%)Avoid; only suitable for highly dilute biochemical assays (< 1 µM).
DMSO + Tween-80 Micellar Encapsulation50x to 100xModerate (Surfactants can lyse cells at high %)In vitro cell-based assays and high-throughput screening.
HP-β-Cyclodextrin Host-Guest Inclusion Complex500x to 1000x+Excellent (FDA approved for IV/Oral)In vivo animal dosing (IV, IP, PO) and sensitive primary cell assays.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The methodologies below include validation steps to ensure your compound is truly in solution, rather than existing as a fine, invisible suspension that will ruin your data.

Protocol 1: Micellar Solubilization for In Vitro Assays

Causality Principle: Pre-mixing the compound with a surfactant before introducing water ensures the drug partitions into the hydrophobic core of the micelle before it ever contacts the bulk aqueous phase, preventing nucleation.

  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 20 mM.

  • Surfactant Priming: In a new tube, combine 50 µL of the 20 mM DMSO stock with 50 µL of 100% Tween-80. Vortex vigorously for 2 minutes. The mechanical energy ensures homogenous distribution of the drug within the surfactant.

  • Aqueous Phase Addition: Slowly add 900 µL of your aqueous assay buffer (e.g., PBS) dropwise while continuously vortexing.

  • Self-Validation Step (Turbidimetry): Transfer 100 µL of the final mixture to a clear 96-well plate and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass: OD600 < 0.05 (Solution is a true micellar dispersion).

    • Fail: OD600 > 0.05 (Light scattering indicates sub-visible precipitation; increase Tween-80 ratio).

Protocol 2: HP-β-CD Inclusion Complexation for In Vivo Dosing

Causality Principle: Cyclodextrin complexation is an equilibrium-driven process. Heating and prolonged stirring provide the kinetic energy required to displace high-energy water molecules from the cyclodextrin cavity, allowing the hydrophobic phenyl ring to enter and stabilize the system.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or water.

  • Drug Addition: Add this compound powder directly to the HP-β-CD solution to achieve your target concentration (e.g., 5 mg/mL).

  • Thermodynamic Equilibration: Stir the suspension magnetically at 500 RPM at 37°C for 24 to 48 hours. Do not skip this step; complexation is slow.

  • Self-Validation Step (Centrifugation): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

    • Pass: No visible pellet at the bottom of the tube. The supernatant is clear and ready for sterile filtration (0.22 µm).

    • Fail: A white pellet forms. This means you have exceeded the saturation capacity of the cyclodextrin. You must either decrease the drug concentration or increase the HP-β-CD percentage.

Part 4: Visualizations & Workflows

Workflow Start Solubility Issue: This compound Check Assess pKa (Oxazole pKa ≈ 0.8) Start->Check pH pH Adjustment (Fails: Requires pH < 1) Check->pH Salt Formation? Pathways Select Solubilization Pathway Check->Pathways Non-ionic Strategies InVitro In Vitro Assays (Biochemical/Cellular) Pathways->InVitro InVivo In Vivo Dosing (Animal Models) Pathways->InVivo Micelle Co-solvent + Surfactant (DMSO/Tween-80) InVitro->Micelle CD Inclusion Complex (HP-β-CD) InVivo->CD

Decision tree for troubleshooting the aqueous solubility of this compound.

Mechanism Drug Free Drug (Hydrophobic Phenyl Ring) Complex Inclusion Complex (Water Soluble) Drug->Complex Thermodynamic Displacement of Water CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Mechanistic pathway of thermodynamic encapsulation into a cyclodextrin cavity.

References

  • Oxazole - Properties and Chemistry Source: ChemEurope URL:[Link]

  • Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: MDPI (Pharmaceutics) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

Technical Support Center: Optimizing Reaction Temperature for (4-Phenyl-oxazol-5-yl)-methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the chemoselective reduction of 4-phenyloxazole-5-carboxylate derivatives to (4-phenyl-oxazol-5-yl)-methanol.

The oxazole moiety is an aromatic heterocycle, but it is less aromatic than thiazole and exhibits weak basicity with a conjugate acid pKa of approximately 0.8[1]. Because of its unique electronic distribution, the oxazole ring is highly susceptible to nucleophilic attack and ring-cleavage under harsh reductive conditions. Mastering the thermodynamic control of this reaction is the key to preventing degradation and maximizing your yield.

Pathway Ester 4-Phenyloxazole- 5-carboxylate Inter Aldehyde Intermediate Ester->Inter Hydride Transfer (Optimal Temp) Degradation Ring-Opened Degradation Ester->Degradation Thermal Runaway Product (4-Phenyl-oxazol-5-yl) -methanol Inter->Product Hydride Transfer (Optimal Temp) Product->Degradation Excess Heat (>60°C) Strong Nucleophile

Reaction pathway showing temperature-dependent formation of this compound.

Diagnostic FAQs & Troubleshooting

Q1: Why am I observing oxazole ring-cleavage when using Lithium Aluminum Hydride (LiAlH₄) at room temperature? The Causality: The oxazole ring contains a highly polarized C=N bond and a relatively labile C-O bond. While LiAlH₄ is a powerful reducing agent capable of rapidly converting the ester to the target alcohol, excess thermal energy (temperatures >0 °C) allows the hydride to attack the C2 position of the oxazole ring. This triggers an irreversible ring-opening cascade, yielding acyclic amino-alcohol byproducts. The Solution: If you must use LiAlH₄, strictly maintain the reaction temperature between -20 °C and 0 °C. For a more robust and scalable alternative, switch to a milder reducing agent like Potassium Borohydride (KBH₄) in methanol, which provides excellent chemoselectivity[2].

Q2: My reduction with NaBH₄/MeOH is stalling at 60% conversion. Should I increase the temperature to reflux (65 °C)? The Causality: No. Increasing the temperature of a methanolic borohydride solution accelerates the parasitic reaction between the hydride and the methanol solvent (yielding hydrogen gas and sodium tetramethoxyborate) much faster than it accelerates the ester reduction. Cranking the heat will simply deplete your reductant and stall the reaction permanently. The Solution: Instead of exceeding 55 °C, optimize the system by switching to Potassium Borohydride (KBH₄). KBH₄ is kinetically more stable in methanol at 50–55 °C, allowing for a sustained hydride transfer over 2 hours without excessive solvent degradation[3].

Q3: What is the optimal temperature profile for DIBAL-H reduction of the oxazole-5-carboxylate? The Causality: DIBAL-H is highly electrophilic and coordinates strongly to heteroatoms. If the initial temperature is too high, DIBAL-H will coordinate with the oxazole nitrogen, deactivating the ring and promoting over-reduction or cleavage. The Solution: Initiate the DIBAL-H addition at -78 °C in anhydrous DCM or THF. Allow the reaction to slowly warm to 0 °C. The ultra-low initial temperature ensures the aluminum center coordinates exclusively with the highly reactive ester carbonyl, preserving the integrity of the heteroaromatic ring.

DecisionTree Start HPLC / TLC Analysis of Reaction Mixture Incomplete Incomplete Conversion (Starting Material Remains) Start->Incomplete Low Temp / Depleted Hydride OverRed Multiple Spots (Ring Cleavage / Degradation) Start->OverRed High Temp / Harsh Hydride Success Single Major Spot (Target Alcohol) Start->Success Optimal Conditions Action1 Do NOT exceed 55°C. Switch to KBH4 or add Lewis Acid. Incomplete->Action1 Action2 Lower temp to -78°C (DIBAL-H) or 0°C (LiAlH4). OverRed->Action2

Troubleshooting workflow for optimizing reaction temperature and resolving synthesis issues.

Quantitative Benchmarks

To assist in selecting the correct reagent and temperature profile, consult the thermodynamic and kinetic parameters summarized below.

Reducing AgentSolvent SystemOptimal Temp RangeRisk of Ring CleavageHydride StabilityTypical Yield
LiAlH₄ THF (Anhydrous)-20 °C to 0 °CHigh (>0 °C)Stable65 - 75%
NaBH₄ Methanol20 °C to 40 °CLowPoor at >40 °C50 - 60%
KBH₄ Methanol50 °C to 55 °CLowModerate80 - 85%
DIBAL-H DCM (Anhydrous)-78 °C to 0 °CModerateStable70 - 80%

Standard Operating Procedure (SOP)

Optimized KBH₄-Mediated Synthesis of this compound This protocol utilizes a self-validating temperature control system to ensure complete reduction while preventing thermal degradation of the oxazole core[2][3].

Step 1: System Preparation Charge a dry, nitrogen-flushed reactor with 600 mL of anhydrous methanol. Ensure the reactor is equipped with a reliable internal temperature probe and a reflux condenser.

Step 2: Substrate Solvation Add 200 g of the 4-phenyloxazole-5-carboxylate derivative to the reactor. Maintain continuous stirring at room temperature (20–25 °C) until a homogenous suspension or solution is achieved[2].

Step 3: Controlled Hydride Addition Slowly add 56 g of Potassium Borohydride (KBH₄) in small portions under a steady stream of nitrogen gas. Critical Checkpoint: Monitor the internal temperature closely; the addition is exothermic. Use a cooling jacket to ensure the internal temperature does not exceed 35 °C during the addition phase[2].

Step 4: Thermal Activation (The Optimization Step) Once the addition is complete, gently heat the mixture. Strictly control the reacting temperature in the range of 50 °C to 55 °C under continuous stirring for exactly 2 hours[2]. Causality Note: This specific thermal window provides the activation energy required for the ester reduction while preventing the rapid decomposition of KBH₄ in methanol[3].

Step 5: Solvent Distillation Distill off the methanol at atmospheric pressure until the vapor temperature reaches 80 °C. Follow this immediately with vacuum distillation for 10 minutes to remove residual solvent traces[2].

Step 6: Quenching and Isolation Cool the resulting residue to room temperature (20 °C). Carefully quench the reaction by adding 600 mL of 2.8 mol/L hydrochloride-ethanol solution[2]. Stir at -5 °C for 2 hours to precipitate the intermediate salts, filter, and isolate the purified this compound.

References

  • European Patent Office. (2008). Process for the synthesis of intermediates of chloramphenicol or its analogues (EP1948594B1). Google Patents.[URL: https://patents.google.
  • World Intellectual Property Organization. (2007). Process for the synthesis of intermediates of chloramphenicol or its analogues (WO2007054147A1). Google Patents.[URL: https://patents.google.
  • Alchem.Pharmtech. (2024). Oxazoles: Properties and Synthesis. Alchem Pharmtech Archives.[URL: https://alchempharmtech.

Sources

Validation & Comparative

The Significance of Oxazole-5-Methanol Derivatives and Their Mass Spectral Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Oxazole-5-Methanol Derivatives

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of oxazole-5-methanol derivatives, offering insights into their structural elucidation. Drawing upon established principles of heterocyclic compound fragmentation and data from closely related structures, this document will serve as a practical reference for interpreting mass spectra of this important class of molecules.

Oxazole moieties are prevalent in a vast array of biologically active compounds, including pharmaceuticals and natural products. The substitution pattern on the oxazole ring dramatically influences the compound's chemical and biological properties. Oxazole-5-methanol derivatives, in particular, are valuable synthetic intermediates. A thorough understanding of their fragmentation behavior in mass spectrometry is crucial for unambiguous identification, impurity profiling, and metabolism studies.

Mass spectrometry, especially when coupled with tandem MS techniques (MS/MS), provides a wealth of structural information based on the fragmentation of a precursor ion into product ions. The resulting fragmentation pattern is a veritable fingerprint of the molecule, revealing information about the stability of the ring system, the nature and position of substituents, and the presence of specific functional groups.

Experimental Methodologies for Mass Spectral Analysis

The choice of ionization technique significantly impacts the observed fragmentation patterns. For oxazole-5-methanol derivatives, both hard and soft ionization methods are commonly employed.

Electron Ionization (EI)

Electron Ionization (EI) is a high-energy technique that typically leads to extensive fragmentation. This can be highly advantageous for structural elucidation by providing a detailed fragmentation fingerprint.

Experimental Protocol for GC-EI-MS:

  • Sample Preparation: Dissolve the oxazole-5-methanol derivative in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Separation: Employ a temperature program to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.

  • Ionization: The eluting compound enters the EI source, where it is bombarded with electrons at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate the mass spectrum.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation in the source. Collision-Induced Dissociation (CID) in a tandem mass spectrometer is then used to induce and study fragmentation in a controlled manner.

Experimental Protocol for LC-ESI-MS/MS:

  • Sample Preparation: Dissolve the sample in a solvent compatible with liquid chromatography (LC), such as a mixture of acetonitrile and water, to a concentration of 10-100 µg/mL.

  • LC Separation: Inject the sample onto a reverse-phase LC column (e.g., a C18 column) and elute with a gradient of increasing organic solvent.

  • Ionization: The eluent is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets, leading to the formation of gas-phase ions.

  • MS1 Analysis: The precursor ion [M+H]+ is selected in the first mass analyzer.

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding with an inert gas (e.g., argon or nitrogen).

  • MS2 Analysis: The resulting product ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.

Fragmentation Patterns of Oxazole-5-Methanol Derivatives

The fragmentation of oxazole-5-methanol derivatives is dictated by the stability of the oxazole ring and the influence of the methanol substituent. We will compare the expected fragmentation patterns under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of the oxazole ring itself is a prominent feature. The molecular ion is typically observed, and its decomposition leads to several characteristic fragments.[1]

Key Fragmentation Pathways under EI:

  • Ring Cleavage: The oxazole ring can undergo cleavage in several ways. A common pathway involves the initial cleavage of the weakest bonds, often the C-O and N-C bonds.[1]

  • Loss of CO and HCN: Consecutive losses of carbon monoxide (CO) and hydrogen cyanide (HCN) are characteristic fragmentation pathways for some phenyl-substituted oxazoles.[1]

  • Influence of the Methanol Group: The -CH2OH group at the 5-position will significantly influence the fragmentation.

    • Loss of CH2O: A neutral loss of formaldehyde (CH2O) from the molecular ion is a highly probable fragmentation pathway, as has been observed in analogous hydroxymethyl-substituted heterocyclic compounds.[2]

    • Formation of a Tropylium-like Ion: If an aromatic substituent is present on the oxazole ring, the fragmentation can lead to the formation of stable aromatic cations.

Diagram of a Proposed EI Fragmentation Pathway:

EI_Fragmentation M [M]+• F1 [M - CH2O]+• M->F1 - CH2O F2 [M - RCN]+• M->F2 - RCN F3 [M - CO]+• M->F3 - CO

Caption: Proposed EI fragmentation pathways for an oxazole-5-methanol derivative.

Electrospray Ionization (ESI) Fragmentation

Under ESI conditions, we primarily observe the fragmentation of the protonated molecule [M+H]+. The fragmentation is generally less extensive than in EI and is often directed by the site of protonation, which is typically the nitrogen atom of the oxazole ring.[3]

Key Fragmentation Pathways under ESI-MS/MS:

  • Initial Ring Opening: Protonation on the nitrogen can weaken the adjacent bonds, leading to ring opening.

  • Loss of Small Molecules: The loss of stable neutral molecules such as water (H2O) from the protonated methanol group is a common initial fragmentation step.

  • Formation of Acylium and Nitrilium Ions: Studies on related oxazoline structures have shown that fragmentation can lead to the formation of stable benzoylium or nitrilium ions, depending on the substituents.[3]

  • Substituent-Driven Fragmentation: The nature of other substituents on the oxazole ring will play a major role in directing the fragmentation pathways. For example, alkyl side chains may undergo characteristic losses of alkenes.[4][5]

Diagram of a Proposed ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]+ F1 [M+H - H2O]+ MH->F1 - H2O F3 Ring-opened intermediate MH->F3 F2 [M+H - RCN]+ F3->F2 - CO

Caption: Proposed ESI-MS/MS fragmentation pathways for an oxazole-5-methanol derivative.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the expected key differences in the mass spectra of oxazole-5-methanol derivatives obtained under EI and ESI conditions.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Precursor Ion Molecular ion [M]+•Protonated molecule [M+H]+
Fragmentation Extent ExtensiveControlled and often less extensive
Ring Fragmentation Prominent, with losses of CO, HCN, etc.[1]Often initiated by protonation, leading to ring opening.[3]
Methanol Group Loss Primarily as neutral formaldehyde (CH2O).[2]Primarily as neutral water (H2O).
Characteristic Ions Fragments from ring cleavage.Product ions from the loss of small neutral molecules.

Conclusion

The mass spectrometric fragmentation of oxazole-5-methanol derivatives is a complex process that is highly dependent on the ionization technique employed. Electron ionization provides a detailed fragmentation fingerprint resulting from high-energy impact, while electrospray ionization coupled with tandem mass spectrometry allows for a more controlled investigation of the fragmentation pathways of the protonated molecule. By understanding the fundamental fragmentation mechanisms of the oxazole ring and the influence of the 5-methanol substituent, researchers can confidently identify and characterize these important compounds. This guide provides a foundational framework for interpreting the mass spectra of this class of molecules, enabling more efficient and accurate structural elucidation in drug discovery and development.

References

  • Borges, L. da S., Batista, J. H. C., Bozzini, L., Lourenço, C. D., Jr., Lopes, N. P., Clososki, G. C., & Vessecchi, R. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(4), e9449. [Link]

  • Fišera, L., & Poláková, M. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 775. [Link]

  • Pihlaja, K., Agirbas, H., Ovcharenko, V., & Valtamo, P. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760–764. [Link]

  • Altuntaş, E., Kempe, K., Crecelius, A. C., Hoogenboom, R., & Schubert, U. S. (2010). ESI-MS & MS/MS analysis of poly(2-oxazoline)s with different side groups. Macromolecular Chemistry and Physics, 211(21), 2312–2322. [Link]

  • Altuntaş, E., & Schubert, U. S. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Retrieved from [Link]

  • Pinto, A. C., Pereira, L. O. R., de Souza, M. C. B. V., & Cunha, A. C. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 17(2), 364–371. [Link]

  • Caleb, A. A. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1). [Link]

  • Cotelle, P., & Lefebvre, B. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Current Organic Chemistry, 7(4), 363–384. [Link]

Sources

A Comparative Guide to the Bioactivity of (4-Phenyl-oxazol-5-yl)-methanol and its Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Isomeric Distinction with Profound Biological Consequences

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the five-membered oxazole and isoxazole rings are particularly prominent.[1][2] These structures are isomers, differing only in the relative positions of their oxygen and nitrogen heteroatoms—a 1,3-arrangement in oxazoles and a 1,2-arrangement in isoxazoles.[3][4] This seemingly minor structural alteration imparts distinct physicochemical and electronic properties, which can dramatically influence a molecule's pharmacokinetic profile and its interaction with biological targets.[3][5]

This guide provides an in-depth comparison of the bioactivity of a representative scaffold, (4-Phenyl-oxazol-5-yl)-methanol, and its corresponding isoxazole analogs. We will delve into experimental data to elucidate the structure-activity relationships (SAR) that govern their efficacy against various biological targets, moving beyond a simple recitation of data to explain the causality behind the observed differences.

Visualizing the Core Scaffolds

The fundamental difference between the oxazole and isoxazole cores is best understood visually. The nitrogen atom's position relative to the oxygen and the phenyl-methanol substituent dictates the molecule's overall shape, dipole moment, and hydrogen bonding potential.

cluster_oxazole This compound cluster_isoxazole (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol (Representative Isoxazole Analog) Oxazole Oxazole Isoxazole Isoxazole

Caption: Core structures of the compared oxazole and isoxazole analogs.

Physicochemical Properties: The Foundation of Bioactivity

The differing arrangement of heteroatoms in the oxazole and isoxazole rings directly impacts their fundamental electronic and physical characteristics. These properties are critical as they influence how the molecules behave in a biological system, from traversing membranes to fitting into an enzyme's active site.

PropertyIsoxazole (1,2-Oxazole)Oxazole (1,3-Oxazole)Impact on Bioactivity
Structure Oxygen and nitrogen atoms are adjacent.Oxygen and nitrogen atoms are separated by a carbon.[3]Affects bond angles, overall molecular geometry, and presentation of substituents to the target protein.
pKa of Conjugate Acid ~ -3.0[3]~ 0.8[3]Oxazoles are significantly more basic. This influences the ionization state at physiological pH, affecting solubility and the potential for ionic interactions with acidic residues in a protein.
Dipole Moment ~ 3.0 D[3]~ 1.7 D[3]The larger dipole moment of isoxazoles can lead to stronger dipole-dipole interactions with polar regions of a biological target.
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.[3]The nitrogen atom is the primary hydrogen bond acceptor.[3]The position of the nitrogen acceptor is different, leading to distinct geometries for hydrogen bond formation, which is often crucial for binding affinity.
Aromaticity Generally considered slightly more aromatic than oxazole.[3]Aromatic, but slightly less so than isoxazole.[3]Aromaticity contributes to the planarity of the ring, facilitating π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Comparative Bioactivity: A Target-Dependent Paradigm

The superiority of one isomeric scaffold over the other is not absolute; it is intrinsically linked to the specific topology and chemical environment of the biological target's binding site. Experimental data reveals a nuanced picture where each scaffold can excel depending on the application.

Enzyme Inhibition

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Here, the subtle geometric and electronic differences between oxazole and isoxazole analogs can translate into significant disparities in potency.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: DGAT1 is a key enzyme in triglyceride synthesis, making it a target for obesity and related metabolic disorders. A comparative study of biaryl ureas revealed a stark difference in inhibitory activity between the two scaffolds.

Compound ClassLead Compound ExampleIC50 (nM)
3-Phenylisoxazole Analogs Compound 40a64
5-Phenyloxazole Analogs ->1000
Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors.[5]

In this context, the isoxazole scaffold was markedly more potent, suggesting that the specific arrangement of its heteroatoms provides a more optimal fit and/or electronic interaction within the DGAT1 active site.[5]

Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a critical enzyme in fatty acid synthesis and is a validated target in oncology.[6][7] A study focusing on 4-phenoxy-phenyl isoxazoles as ACC inhibitors identified a lead compound with potent activity.

CompoundTargetIC50 (nM)
Compound 6g hACC199.8
Data from a study on 4-phenoxy-phenyl isoxazoles as novel ACC inhibitors.[7]

While this study did not include a direct oxazole comparison, the structure-activity relationship work demonstrated that the isoxazole core is a highly effective scaffold for targeting ACC.[7] The authors noted that modifications to the substituents on the phenyl and isoxazole rings were crucial for optimizing potency, highlighting the importance of the entire molecular structure.[6][7]

Antimicrobial and Anticancer Activity

Both oxazole and isoxazole derivatives have been extensively investigated for their potential as antimicrobial and anticancer agents.[2][5][8][9][10]

  • Isoxazoles are integral to numerous drugs, including the COX-2 inhibitor valdecoxib and several β-lactamase-resistant antibiotics like cloxacillin and dicloxacillin.[11][12] Their derivatives have shown a broad spectrum of activity, including antibacterial, antifungal, and anticancer effects.[11][13][14]

  • Oxazoles also form the core of many biologically active compounds.[10][15] For instance, derivatives of 4-benzylidene-2-phenyloxazol-5-one have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[9]

Experimental Design: A Framework for Comparison

To generate the comparative data discussed, a rigorous and systematic experimental workflow is essential. This process ensures that observed differences in bioactivity can be confidently attributed to the structural changes between the analogs.

cluster_workflow General Workflow for Comparative Biological Evaluation Synthesis Parallel Synthesis of Oxazole & Isoxazole Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary In Vitro Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Dose_Response->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for comparative biological evaluation of isomeric analogs.

Detailed Experimental Protocols

The trustworthiness of comparative data hinges on robust and well-validated experimental methods. Below are detailed protocols for key assays used to evaluate the bioactivity of kinase inhibitors and anticancer agents.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., KinaseGlo®)

This protocol is designed to quantify the inhibitory effect of a compound on a specific enzyme, such as a protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the kinase enzyme in an appropriate assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the specific peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions of the test compounds (this compound and isoxazole analogs) in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well white plate, add 5 µL of each compound dilution. Include "no enzyme" and "vehicle control (DMSO)" wells.

    • Add 10 µL of the enzyme solution to each well (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining ATP by adding 25 µL of a luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)

This protocol measures the cytotoxicity of a compound against a cancer cell line.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 lung cancer) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours.

    • Gently fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Stain the cells by adding 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid. Incubate for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

    • Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mechanistic Insights and Conclusion

The choice between an oxazole and an isoxazole is a nuanced decision in drug design, driven by the specific structure-activity relationships for a given biological target.[3]

cluster_pathway Simplified Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Active Site Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor Inhibitor (Oxazole or Isoxazole Analog) Inhibitor->Enzyme Blocks

Sources

IR spectroscopy characteristic peaks for (4-Phenyl-oxazol-5-yl)-methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Spectroscopic Characterization of (4-Phenyl-oxazol-5-yl)-methanol

Introduction

This compound is a heterocyclic compound featuring a phenyl group and a hydroxymethyl substituent on an oxazole core. This molecular architecture is of significant interest in medicinal chemistry and materials science, making its unambiguous structural verification paramount. While various analytical techniques contribute to a complete structural assignment, Infrared (IR) spectroscopy provides a rapid and powerful method for identifying key functional groups.

This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for this compound. It further contextualizes the utility of IR spectroscopy by comparing its analytical output with that of other common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. This comparative approach offers researchers a strategic framework for selecting the most appropriate analytical tools for the comprehensive characterization of complex organic molecules.

Part 1: Analysis by Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment. For this compound, the IR spectrum is expected to display a combination of signals arising from its alcohol, phenyl, and oxazole moieties.

Predicted Characteristic IR Peaks

The following table summarizes the predicted IR absorption peaks for this compound, based on established group frequency correlations from authoritative sources.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Rationale and Comments
Alcohol (-CH₂OH) O-H stretch3600 - 3200Strong, BroadThe broadness is due to intermolecular hydrogen bonding between alcohol groups. The exact position and shape depend on the sample concentration and phase.
C-O stretch1050 - 1000StrongThis peak is characteristic of a primary alcohol (R-CH₂OH). Its high intensity is due to the large change in dipole moment during the vibration.
Aliphatic C-H (-CH₂OH) C-H stretch2950 - 2850MediumThese peaks correspond to the symmetric and asymmetric stretching vibrations of the methylene group's C-H bonds.
Phenyl Group (C₆H₅-) Aromatic C-H stretch3100 - 3000Medium to WeakThese absorptions appear at higher wavenumbers than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.
Aromatic C=C stretch1600 - 1450Medium to WeakThe phenyl ring exhibits several characteristic bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.
Aromatic C-H bend900 - 675StrongThese "out-of-plane" bending vibrations are highly characteristic of the substitution pattern on the benzene ring. A monosubstituted ring typically shows strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.
Oxazole Ring C=N stretch1680 - 1620MediumThe carbon-nitrogen double bond of the oxazole ring gives rise to a characteristic absorption in this region.
C=C stretch1580 - 1500MediumThis peak arises from the carbon-carbon double bond within the heterocyclic oxazole ring.
C-O-C stretch1150 - 1050StrongThe stretching of the C-O-C ether-like linkage within the oxazole ring results in a strong absorption band. This may overlap with the C-O stretch of the alcohol group.
Experimental Workflow: Acquiring an IR Spectrum

The process of obtaining an IR spectrum for a solid sample like this compound typically involves the Potassium Bromide (KBr) pellet method. This technique ensures that the sample is dispersed in an IR-transparent matrix, minimizing interference.

Workflow for obtaining an IR spectrum via the KBr pellet method.

Part 2: Comparative Analysis with Alternative Spectroscopic Methods

While IR spectroscopy is excellent for functional group identification, a comprehensive structural elucidation requires a multi-technique approach. The following sections compare the information provided by IR with that from NMR, MS, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Would reveal the number of distinct proton environments. We would expect to see signals for the alcohol proton (-OH), the methylene protons (-CH₂-), and the aromatic protons from both the phenyl and oxazole rings. The splitting patterns (multiplicity) of these signals would confirm neighboring protons, and their integration would give the relative number of protons in each environment.

  • ¹³C NMR: Would show distinct signals for each carbon atom in a unique electronic environment, allowing for a complete carbon skeleton count. The chemical shifts would differentiate between sp³ hybridized carbons (in the -CH₂OH group) and sp² hybridized carbons (in the phenyl and oxazole rings).

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight and elemental composition of a molecule.

  • Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula (C₁₀H₉NO₂).

  • Fragmentation Pattern: The molecule would fragment in a predictable manner under electron impact. Expected fragments would include the loss of the hydroxymethyl group, cleavage of the oxazole ring, and the stable phenyl cation, providing further structural confirmation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

  • π → π Transitions:* The conjugated system formed by the phenyl group and the oxazole ring would lead to strong absorptions in the UV region, typically between 200-400 nm. The exact position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent used.

Summary of Spectroscopic Techniques

The following table compares the strengths and limitations of each technique for the characterization of this compound.

Technique Information Provided Strengths Limitations
IR Spectroscopy Functional groups presentFast, non-destructive, excellent for identifying key bonds (O-H, C=O, C=N).Provides limited information on molecular connectivity and overall structure.
NMR Spectroscopy Detailed atomic connectivity and chemical environmentUnambiguous structure determination, information on stereochemistry.Larger sample quantity needed, longer acquisition times, more complex data analysis.
Mass Spectrometry Molecular weight and formula, fragmentation patternsExtremely sensitive, provides exact molecular formula (HRMS).Isomers cannot be distinguished by mass alone, can be a destructive technique.
UV-Vis Spectroscopy Electronic transitions, extent of conjugationHighly sensitive for conjugated systems, useful for quantitative analysis.Provides limited structural information, many molecules may not have a UV-Vis chromophore.
A Synergistic Workflow for Structural Elucidation

A logical workflow for the complete characterization of a novel compound like this compound involves the integration of these techniques.

A Comparative Guide to the Structural Determination of (4-Phenyl-oxazol-5-yl)-methanol: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its biological activity, guides lead optimization, and is a critical component of intellectual property. The oxazole scaffold is a privileged heterocycle, appearing in numerous biologically active compounds.[1] This guide provides an in-depth, comparative analysis of the experimental and computational techniques available for the structural elucidation of a representative oxazole derivative, (4-Phenyl-oxazol-5-yl)-methanol. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage data from closely related analogs and established methodologies to present a comprehensive overview for researchers in the field.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute structure of small molecules.[2] This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Proposed Experimental Workflow for this compound

A plausible synthetic route to this compound would first involve the synthesis of the corresponding ethyl 4-phenyl-1,3-oxazole-5-carboxylate, which can then be reduced to the target alcohol.

Synthesis and Crystallization Workflow

cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction & Structure Solution A Ethyl 2-chloro-3-oxo-3-phenylpropanoate C Ethyl 4-phenyl-1,3-oxazole-5-carboxylate A->C Reaction B Formamide B->C E This compound C->E Reduction D Lithium Aluminium Hydride (LiAlH4) D->E F Dissolve crude product in suitable solvent (e.g., Ethyl Acetate/Hexane mixture) E->F G Slow evaporation F->G H Vapor diffusion F->H I Cooling F->I J Single Crystals G->J H->J I->J K Mount crystal on diffractometer J->K L Data Collection (X-ray source) K->L M Data Processing & Reduction L->M N Structure Solution (e.g., Direct Methods) M->N O Structure Refinement N->O P Final Crystal Structure O->P

Caption: Proposed workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

The critical and often most challenging step in this workflow is obtaining high-quality single crystals suitable for diffraction. This can be a time-consuming process involving the screening of various solvents and crystallization techniques. For many compounds, obtaining suitable crystals is not always possible.[2]

Orthogonal and Complementary Techniques: A Comparative Analysis

While SC-XRD provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling offer complementary and often more readily obtainable data.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, angles, and crystal packing information.[2]Unambiguous and definitive structural determination.Requires high-quality single crystals, which can be difficult to obtain; provides solid-state conformation only.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations; information on the electronic environment of nuclei.[3][4][5]Provides structural information in solution, which is often more biologically relevant; does not require crystallization.[6]Does not provide absolute 3D coordinates; interpretation can be complex for intricate molecules.[7]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.[8][9][10]High sensitivity; can be coupled with chromatography for mixture analysis.[11]Provides limited information on stereochemistry and connectivity.[12]
Computational Modeling (DFT) Optimized molecular geometry, electronic properties (HOMO-LUMO), and predicted spectroscopic data.[13][14]Provides theoretical insights into structure and reactivity; can be used to predict properties of yet-to-be-synthesized molecules.[15]Accuracy is dependent on the level of theory and basis set used; does not provide experimental validation.

In-Depth Look at Alternative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] A suite of 1D and 2D NMR experiments can be employed to piece together the molecular puzzle of this compound.

NMR Structural Elucidation Workflow

cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structure Assembly H1 ¹H NMR: Proton chemical shifts, multiplicities, and integration. Fragments Identify spin systems and molecular fragments. H1->Fragments C13 ¹³C NMR: Carbon chemical shifts. HSQC HSQC: Correlates protons to directly attached carbons. C13->HSQC COSY COSY: Correlates coupled protons. COSY->Fragments HSQC->Fragments HMBC HMBC: Correlates protons to carbons over 2-3 bonds. Connectivity Assemble fragments based on HMBC correlations. HMBC->Connectivity NOESY NOESY: Correlates protons that are close in space. Stereochem Determine relative stereochemistry from NOESY data. NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose final solution-state structure. Stereochem->Structure

Caption: A typical workflow for the structural elucidation of an organic molecule using a combination of 1D and 2D NMR experiments.

For this compound, one would expect to observe distinct signals for the aromatic protons of the phenyl group, the oxazole proton, the methylene protons of the methanol group, and the hydroxyl proton. 2D NMR experiments like HSQC and HMBC would be crucial in confirming the connectivity between these different fragments.[6]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[9][10] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, which is a critical piece of information in structure determination.[8]

Typical Data Obtained from Mass Spectrometry

ExperimentInformation Yielded
Low-Resolution MS (e.g., Quadrupole) Nominal molecular weight.
High-Resolution MS (e.g., TOF, Orbitrap) Accurate mass and elemental composition.[8]
Tandem MS (MS/MS) Fragmentation patterns aiding in structural elucidation.

For this compound (C₁₀H₉NO₂), HRMS would confirm the molecular formula. The fragmentation pattern in MS/MS could reveal the loss of the hydroxymethyl group or fragmentation of the oxazole ring, providing further evidence for the proposed structure.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data.[13][14] By calculating the optimized geometry of a molecule, researchers can gain insights into its preferred conformation. Furthermore, DFT can be used to predict NMR chemical shifts, which can be compared with experimental data to validate a proposed structure.[15]

DFT in Structural Analysis

Input Proposed Structure of this compound DFT DFT Calculation (e.g., B3LYP/6-31G*) Input->DFT Output Optimized Geometry, Predicted NMR Shifts, Electronic Properties DFT->Output Comparison Compare predicted NMR with experimental data Output->Comparison Validation Structural Validation Comparison->Validation

Caption: The role of DFT calculations in the validation of a proposed molecular structure.

Conclusion: An Integrated Approach for Unambiguous Structure Determination

While single-crystal X-ray diffraction provides the most definitive structural information for this compound, its reliance on high-quality crystals can be a significant bottleneck. A more robust and often more practical approach involves the integration of multiple analytical techniques. The combination of NMR spectroscopy for solution-state structure and connectivity, mass spectrometry for molecular formula and fragmentation analysis, and computational modeling for theoretical validation provides a self-validating system for unambiguous structure determination. This integrated strategy is essential for advancing drug discovery and development programs where speed and accuracy are paramount.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
  • Li, Y., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1589-1609.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.
  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • DFT STUDIES OF OXAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology.
  • Small Molecule Identification with Mass Spectrometry. (n.d.). SelectScience.
  • Researchers develop powerful method to solve structures of small molecules. (2018, November 9). ACS Central Science.
  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (2013, May 15). Worldwidejournals.com.
  • XFELs make small molecule crystallography without crystals possible. (2022, January 27). Chemistry World.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics.
  • Cryo-EM vs. X-ray Crystallography. (n.d.). JEOL USA blog.
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. (2023, September 26). IUCr Journals.
  • Chemical structures of oxazole derivatives. The red-coloured segments... (n.d.). ResearchGate.
  • Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. (n.d.). DTIC.
  • (3-Phenylisoxazol-5-yl)methanol. (n.d.). PMC.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5-YL)METHYL)OXAZOLINE. (n.d.).
  • [4-(1,3-Oxazol-5-yl)phenyl]methanol. (n.d.). Santa Cruz Biotechnology.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
  • 4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. (2023, February 23). MDPI.
  • [4-(5-Oxazolyl)phenyl]methanol. (n.d.). ChemScene.
  • (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol. (n.d.). ChemScene.
  • Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. (2019, October 28).
  • Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. (2013). Journal of the Serbian Chemical Society, 78(8), 1127-1134.
  • Crystal structure of 1-(5-(benzo[d][3][8]dioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C>24>H>20>BrN>3>O>3. (2024, October 1). Sultan Qaboos University. Available at:

  • 1,3-Oxazol-4-ylmethanol. (n.d.). PubChem.
  • The crystal structure of 4-(4-phenyl-5-(((1-(2,4,6-tribromophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, C22H14Br3N7S. (2025, July 12). ResearchGate.

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A Technical Guide to the UV-Vis Absorption Characteristics of (4-Phenyl-oxazol-5-yl)-methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of UV-Vis Absorption Maxima in Compound Characterization

UV-Vis spectroscopy is a cornerstone analytical technique that provides critical insights into the electronic structure of a molecule. The wavelength at which a compound exhibits maximum absorbance (λmax) is a direct consequence of its electronic transitions, primarily the π → π* and n → π* transitions in conjugated systems. For a compound like (4-Phenyl-oxazol-5-yl)-methanol, the conjugated system encompassing the phenyl ring and the oxazole moiety is expected to give rise to distinct absorption bands. The position and intensity of these bands are highly sensitive to the molecular structure and the solvent environment, a phenomenon known as solvatochromism.[2][3] Accurate determination of the λmax is the first step in any comprehensive photophysical study, laying the groundwork for fluorescence spectroscopy and other advanced applications.

A Validated Protocol for Determining UV-Vis Absorption Spectra

To ensure the scientific integrity and reproducibility of UV-Vis absorption measurements, a standardized protocol is essential. The following methodology is adapted from established procedures for the characterization of oxazole derivatives.[1]

Experimental Protocol: Determination of UV-Vis Absorption Spectrum

Objective: To determine the UV-Vis absorption spectrum and the molar absorptivity (ε) of this compound.

Materials:

  • This compound (solid, high purity)

  • Spectroscopic grade methanol

  • Calibrated dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in spectroscopic grade methanol to prepare a stock solution of a known concentration (e.g., 1 mM).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain solutions with concentrations in the micromolar range (e.g., 1, 2, 5, and 10 µM).

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up for a minimum of 30 minutes to ensure stable output. Set the scanning wavelength range, typically from 200 nm to 600 nm for this class of compounds.

  • Baseline Correction: Fill a quartz cuvette with the spectroscopic grade methanol to be used for the sample dilutions. Place this cuvette in the reference beam path of the spectrophotometer and record a baseline to correct for solvent absorption.

  • Sample Measurement: Starting with the most dilute solution, record the absorption spectrum for each of the prepared concentrations. Ensure the maximum absorbance falls within the linear range of the instrument (typically < 1.0 absorbance units).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra. Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) at the λmax.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution in Methanol dilutions Perform Serial Dilutions (1-10 µM) stock->dilutions measure Measure Absorbance of Diluted Samples dilutions->measure setup Spectrophotometer Setup (200-600 nm scan) baseline Record Baseline (Methanol) setup->baseline baseline->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) using Beer-Lambert Law identify_lambda->calc_epsilon

Caption: Workflow for the determination of UV-Vis absorption maxima.

Comparative Analysis of UV-Vis Absorption Maxima

While the specific λmax for this compound is to be determined by the aforementioned protocol, we can draw insightful comparisons from existing data on related oxazole derivatives. The parent oxazole ring exhibits an absorption maximum at 205 nm in methanol.[4] The introduction of chromophoric and auxochromic substituents significantly influences the electronic transitions, leading to bathochromic (red) or hypsochromic (blue) shifts.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
This compound Methanol TBD TBD
Oxazole (Parent Compound)Methanol205Not Reported[4]
A Substituted Oxazole DerivativeMethanol3629430[1]
Various Oxazole Derivative DyesChloroform355 - 495Not Reported[5]
Various Oxazole Derivative DyesAcetonitrile355 - 495Not Reported[5]

TBD: To be determined by the experimental protocol outlined above.

The phenyl group at the 4-position and the methanol group at the 5-position of the oxazole ring in the target compound are expected to extend the π-conjugated system and introduce non-bonding electrons, respectively. These structural features will likely result in a significant bathochromic shift compared to the parent oxazole. Based on the data for other substituted oxazoles, it is reasonable to predict that the λmax for this compound in methanol will fall within the range of 300-400 nm.

Causality Behind Experimental Choices and Expected Outcomes

The choice of methanol as a solvent is critical. Its polar nature can influence the electronic distribution in the excited state of the molecule, and its transparency in the UV-Vis region of interest ensures minimal interference. By comparing the absorption spectra in solvents of varying polarities (e.g., methanol, acetonitrile, and dichloromethane), one can probe the solvatochromic behavior of the compound, providing further insights into the nature of the electronic transitions.[1]

The extended conjugation provided by the phenyl ring is the primary contributor to the anticipated bathochromic shift. The lone pair of electrons on the oxygen atom of the methanol group can also participate in resonance, further influencing the energy of the molecular orbitals and, consequently, the absorption wavelength.

Conclusion

This technical guide provides a comprehensive framework for the determination and comparative analysis of the UV-Vis absorption maximum of this compound. By adhering to the detailed experimental protocol, researchers can obtain reliable and reproducible data. The comparative analysis with existing data for other oxazole derivatives offers a predictive context for the expected spectral properties of the target compound. A thorough understanding of the UV-Vis absorption characteristics is a fundamental prerequisite for the rational design and application of novel oxazole-based compounds in various scientific and technological fields.

References

  • An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Deriv
  • Synthesis and Spectroscopic Studies of Some New Oxazole Deriv
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF - ResearchG
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals - The Pharma Innov
  • This compound | 352018-88-3 - Sigma-Aldrich.

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Elemental Analysis of (4-Phenyl-oxazol-5-yl)-methanol: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, confirming the empirical formula and absolute purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a strict regulatory requirement. For (4-Phenyl-oxazol-5-yl)-methanol (C₁₀H₉NO₂, MW: 175.18 g/mol ), a biologically relevant heterocyclic intermediate, Elemental Analysis (EA) via dynamic flash combustion remains the gold standard for CHNO mass fraction verification.

According to ICH Q6A guidelines, purity must be measured by highly specific, quantitative procedures [1]. However, the accuracy of combustion analysis is entirely dependent on the calibration standard used to calculate the detector's response factors (K-factors). This guide critically compares the performance of BBOT (the optimal choice) against alternative standards like Acetanilide and Sulfanilamide , providing researchers with a structurally justified, self-validating protocol for the elemental analysis of oxazole derivatives.

The Challenge of Heterocyclic Combustion: Why Standard Selection Matters

Elemental analysis relies on the complete oxidation of a sample at extreme temperatures (1060 °C to 1800 °C), followed by the reduction of nitrogen oxides to


 gas, which is then quantified by a Thermal Conductivity Detector (TCD).

This compound presents a specific kinetic challenge: the oxazole ring . Aromatic heterocycles possess high resonance energy and highly stable C=N and C-O bonds. During flash combustion, these rings resist immediate degradation, often causing a slight kinetic delay in the evolution of


 gas compared to simple aliphatic amines or amides. If the instrument is calibrated with a standard that combusts too easily, the integration algorithm may prematurely cut off the tailing edge of the nitrogen peak, leading to a false underestimation of the nitrogen mass fraction. To prevent this, the calibration standard must serve as a structural and kinetic mimic  of the target analyte [4].

Comparative Analysis of EA Calibration Standards

To achieve the universally accepted publication and regulatory tolerance of ±0.3% from theoretical values, the choice of Certified Reference Material (CRM) is paramount.

The Product: BBOT (The Premier Standard)

2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) is a highly stable, non-hygroscopic standard containing two benzoxazole rings [3]. Because its nitrogen and oxygen atoms are embedded within an oxazole-type heterocycle, its combustion kinetics perfectly mirror those of this compound. Calibrating with BBOT ensures the TCD response factors accurately account for the refractory nature of the sample.

Alternative 1: Acetanilide

Acetanilide is the most common EA standard for general organic compounds [2]. While highly pure and reliable for simple aromatics, its nitrogen is present as a secondary amide. It combusts rapidly and completely. Using Acetanilide to calibrate for an oxazole can lead to a slight negative bias in the nitrogen reading due to mismatched combustion profiles.

Alternative 2: Sulfanilamide

Sulfanilamide is frequently used when sulfur must be quantified alongside CHN. However, its nitrogen exists as a primary aniline and a sulfonamide. It lacks the aromatic heterocyclic stability of an oxazole, making it structurally divergent from this compound.

Quantitative Comparison of Standards
CompoundMolecular FormulaStructural Feature% Carbon% Hydrogen% Nitrogen% OxygenSuitability for Oxazoles
This compound C₁₀H₉NO₂Target Analyte (Oxazole)68.56% 5.18% 8.00% 18.27% N/A
BBOT C₂₆H₂₆N₂O₂SBenzoxazole Ring72.53%6.09%6.51%7.43%Optimal (Kinetic mimic)
Acetanilide C₈H₉NOSecondary Amide71.09%6.71%10.36%11.84%Suboptimal (Combusts too fast)
Sulfanilamide C₆H₈N₂O₂SPrimary Amine / Amide41.85%4.68%16.27%18.58%Poor (Structurally divergent)

Visualizing the Analytical Logic

To ensure robust method development, the selection of the standard and the execution of the analysis must follow a strict logical pathway.

G A Target: this compound (Contains Oxazole Ring) B Is the nitrogen embedded in a stable aromatic heterocycle? A->B C YES High combustion resistance B->C D NO Standard aliphatic/aromatic amine B->D E Optimal Standard: BBOT (Benzoxazole structural mimic) C->E F Optimal Standard: Acetanilide (Readily combustible) D->F

Caption: Decision matrix for selecting elemental analysis calibration standards based on structural homology.

G A Sample Weighing (Tin Capsule) B Flash Combustion (1060°C, O2 Pulse) A->B C Catalytic Reduction (Cu, 600°C) B->C D GC Separation (CO2, H2O, N2) C->D E TCD Detection & K-Factor Integration D->E

Caption: Workflow of dynamic flash combustion for the elemental analysis of oxazole derivatives.

Self-Validating Experimental Protocol

To guarantee trustworthiness and comply with ICH guidelines, the following protocol utilizes a "bracketed calibration" approach. This ensures that any instrument drift or catalyst depletion is immediately detected, making the protocol self-validating [4].

Materials & Equipment
  • Instrument: CHNS/O Elemental Analyzer (e.g., Thermo Fisher FlashSmart or Elementar vario EL cube).

  • Balance: Ultra-microbalance with ±0.1 µg resolution (e.g., Sartorius SEC 2).

  • Primary Standard: NIST-traceable BBOT CRM.

  • Secondary QC Standard: NIST-traceable Acetanilide CRM.

Step-by-Step Methodology
  • System Purge & Equilibration: Purge the system with high-purity Helium (99.999%) carrier gas. Set the combustion furnace to 1060 °C and the reduction furnace (containing copper wires) to 600 °C.

  • Blank Baseline Establishment: Run 3 empty tin (Sn) capsules folded with the exact same technique as the samples. The system must register negligible peaks to confirm no atmospheric nitrogen/carbon contamination.

  • K-Factor Calibration (BBOT):

    • Weigh 1.500 to 2.000 mg of BBOT into tin capsules (n=4).

    • Analyze to establish the K-factor (Response Factor) for C, H, and N. The Relative Standard Deviation (RSD) of the K-factors must be < 1.0%.

  • Quality Control (QC) Verification:

    • Weigh 1.500 mg of the secondary standard (Acetanilide).

    • Analyze using the BBOT calibration curve. The results must fall within ±0.3% of Acetanilide's theoretical values (C: 71.09%, H: 6.71%, N: 10.36%). Causality: If this fails, the combustion tube is compromised, and the run must be aborted.

  • Analyte Processing:

    • Weigh 1.500 to 2.000 mg of vacuum-dried this compound into tin capsules (n=3).

    • Execute the dynamic flash combustion. The tin capsule reacts with the

      
       pulse, creating a localized exothermic flash of ~1800 °C, ensuring complete destruction of the oxazole ring.
      
  • Data Acceptance: Accept the data only if the average experimental values for C, H, and N are within ±0.3% of the theoretical values (C: 68.56%, H: 5.18%, N: 8.00%).

Orthogonal Verification Techniques

While Combustion EA is the definitive method for empirical formula verification, modern drug development requires orthogonal techniques to confirm absolute purity [1].

  • High-Resolution Mass Spectrometry (HRMS): While EA confirms the bulk mass fraction, HRMS (e.g., ESI-TOF) is required to confirm the exact monoisotopic mass of this compound (

    
     calculated for C₁₀H₁₀NO₂⁺: 176.0706). HRMS detects trace structurally related impurities that EA cannot differentiate.
    
  • Quantitative NMR (qNMR): qNMR utilizes an internal standard to determine the absolute mass fraction of the API. It is highly complementary to EA; if EA shows a low carbon percentage, qNMR can determine if the discrepancy is due to trapped inorganic salts (which lack protons) or residual solvents.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances." europa.eu. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "Standard Reference Material® 141e - Acetanilide Certificate of Analysis." nist.gov. Available at:[Link]

  • Meyer, G., et al. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, RSC Publishing (2021). Available at:[Link]

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